molecular formula C11H15NO2 B2485204 (2S)-2-(ethylamino)-3-phenylpropanoic acid CAS No. 83545-04-4

(2S)-2-(ethylamino)-3-phenylpropanoic acid

Cat. No.: B2485204
CAS No.: 83545-04-4
M. Wt: 193.246
InChI Key: ZHLKFJCNKZEBNG-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(ethylamino)-3-phenylpropanoic acid is a chiral phenylpropanoic acid derivative with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . Its structure is defined by the SMILES notation CCN C@@H C(=O)O and the InChIKey ZHLKFJCNKZEBNG-JTQLQIEISA-N, confirming the (S)-configuration at the stereocenter . This compound is of significant interest in biochemical research, particularly in the context of gut microbiota metabolites. Phenylpropionic acid (PPA), a structurally related compound, has been identified as a key microbial metabolite that modulates host physiology via the gut-liver axis . Recent studies show that PPA produced by the gut microbiota can alleviate acetaminophen (APAP)-induced and carbon tetrachloride-induced hepatotoxicity by lowering hepatic levels of the cytochrome P450 enzyme CYP2E1, which is responsible for the bioactivation of these toxins . Furthermore, phenylpropionic acid derivatives are recognized as important pharmacological scaffolds with documented anti-inflammatory and analgesic properties, making them valuable compounds for investigating new therapeutic agents . Researchers can utilize this high-quality, well-characterized compound as a standard in metabolomics studies, as a building block in medicinal chemistry for the synthesis of novel bioactive molecules, or as a probe to explore the intricate interactions between host metabolism and gut microbial communities. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans. Researchers should handle the compound with appropriate care in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(ethylamino)-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-12-10(11(13)14)8-9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3,(H,13,14)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLKFJCNKZEBNG-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@@H](CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: (2S)-2-(ethylamino)-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms:


-Ethyl-L-phenylalanine; 

-Ethyl-Phe CAS: 10202-23-0 (Generic/L-isomer context)

Introduction & Chemical Identity

(2S)-2-(ethylamino)-3-phenylpropanoic acid is the


-ethylated derivative of the proteinogenic amino acid L-phenylalanine. Unlike its primary amine precursor, this secondary amine introduces significant steric and electronic modifications to the peptide backbone when incorporated into oligomers.

In drug discovery, this scaffold serves as a critical chiral building block for peptidomimetics. The introduction of the ethyl group at the nitrogen atom eliminates the hydrogen bond donor capability of the amide bond (when coupled), fundamentally altering the secondary structure (e.g., favoring cis-peptide bonds) and conferring resistance to enzymatic degradation.

Physicochemical Profile
PropertyValueRelevance
Molecular Formula

Core scaffold
Molecular Weight 193.24 g/mol Fragment-based drug design
Stereochemistry (2S) / L-configurationRetains biological recognition of natural L-Phe
pKa (approx)

-COOH: ~2.2;

-NH: ~9.3
Secondary amine is slightly more basic than primary
LogP ~1.5 (Estimated)Higher lipophilicity than L-Phe due to ethyl group

Synthetic Routes & Process Optimization

The synthesis of


-monoalkylated amino acids is deceptively simple. The primary challenge is chemoselectivity : preventing the formation of the 

-diethyl (tertiary amine) byproduct.
Method A: Direct Alkylation (Not Recommended)

Treating L-phenylalanine with ethyl iodide/bromide leads to uncontrolled poly-alkylation. The nucleophilicity of the secondary amine product is often higher than the primary amine starting material, leading to a mixture of mono-, di-, and quaternary ammonium salts.

Method B: Reductive Amination (The Gold Standard)

The industry-standard protocol utilizes reductive amination with acetaldehyde and a selective hydride reducing agent.

The "STAB" Advantage: We utilize Sodium Triacetoxyborohydride (STAB) ,


, rather than Sodium Cyanoborohydride (

) or Sodium Borohydride (

).
  • Causality:

    
     is too strong and will reduce the aldehyde to an alcohol before it forms the imine. 
    
    
    
    is toxic and requires pH control. STAB is mild, non-toxic, and selectively reduces the iminium ion formed in situ, not the aldehyde itself, ensuring high yields of the mono-ethylated product.
Synthesis Workflow Diagram

SynthesisWorkflow Start L-Phenylalanine (Primary Amine) Inter Hemiaminal / Imine (Transient Species) Start->Inter Condensation (MeOH/DCM) Reagent Acetaldehyde (1.0 - 1.1 eq) Reagent->Inter Product N-Ethyl-L-Phenylalanine (Secondary Amine) Inter->Product Selective Reduction Reductant NaBH(OAc)3 (STAB) Reductant->Product Hydride Transfer

Figure 1: Selective reductive amination pathway using Sodium Triacetoxyborohydride (STAB) to prevent over-alkylation.

Structural Biology & Peptidomimetics[3][4]

The incorporation of (2S)-2-(ethylamino)-3-phenylpropanoic acid into a peptide chain creates an


-alkylated peptide bond . This modification has three profound effects on pharmacological properties:
  • Proteolytic Stability: Peptidases (e.g., chymotrypsin) require a specific conformation and hydrogen bonding network to hydrolyze amide bonds. The

    
    -ethyl group sterically occludes the scissile bond and removes the NH proton, rendering the bond largely resistant to enzymatic cleavage.
    
  • Conformational Constraint: Standard peptide bonds overwhelmingly favor the trans conformation (

    
    ) to minimize steric clash. 
    
    
    
    -alkylation shifts the equilibrium, making the cis conformation (
    
    
    ) energetically accessible or even preferred. This allows researchers to "lock" bioactive conformations (e.g.,
    
    
    -turns).
  • Membrane Permeability: By replacing the hydrogen-bond donor (NH) with a lipophilic ethyl group, the desolvation energy required to enter the lipid bilayer is reduced, significantly improving oral bioavailability and cell penetration.

Mechanism of Action Diagram

PeptidomimeticMechanism Native Native Peptide Bond (L-Phe) Enzyme Protease Binding Site Native->Enzyme High Affinity Degradation Hydrolysis (Inactive Drug) Enzyme->Degradation Modified N-Ethyl-L-Phe Derivative Steric Steric Clash & Loss of H-Bond Modified->Steric N-Ethyl Group Stability Metabolic Stability (Active Drug) Modified->Stability Persists in Plasma Steric->Enzyme Blocks Binding

Figure 2: Mechanism by which N-ethylation confers protease resistance compared to native substrates.

Experimental Protocol: Synthesis of -Ethyl-L-Phenylalanine

Objective: Selective mono-ethylation of L-phenylalanine. Scale: 10 mmol.

Materials
  • L-Phenylalanine (1.65 g, 10 mmol)

  • Acetaldehyde (0.44 g, 10 mmol) - Note: Freshly distilled or high purity required.

  • Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol)

  • Solvent: Methanol (MeOH) / Dichloromethane (DCM) (1:1 ratio)

  • Acetic Acid (catalytic)

Step-by-Step Methodology
  • Solubilization: In a 100 mL round-bottom flask, suspend L-phenylalanine (10 mmol) in 40 mL of MeOH/DCM (1:1). Add acetic acid (0.5 mL) to adjust pH to ~5–6. This facilitates the formation of the iminium species.

  • Imine Formation: Cool the mixture to 0°C. Add Acetaldehyde (10 mmol) dropwise over 10 minutes. Crucial: Do not add excess aldehyde initially to avoid di-alkylation. Stir for 30 minutes at 0°C.

  • Reduction (The STAB Step): Add Sodium Triacetoxyborohydride (15 mmol) in three portions over 15 minutes.

    • Observation: Gas evolution (

      
      ) may occur; ensure venting.
      
    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours. Monitor via TLC (n-Butanol/Acetic Acid/Water 4:1:1) or LC-MS.

  • Quenching & Workup: Quench the reaction with 10 mL of saturated

    
     solution. Evaporate the volatile organic solvents (MeOH/DCM) under reduced pressure.
    
  • Purification (Ion Exchange): The residue will contain inorganic salts.

    • Load the aqueous residue onto a cation-exchange column (e.g., Dowex 50W).

    • Wash with distilled water to remove salts and unreacted aldehyde.

    • Elute the product with 1M

      
      .
      
    • Lyophilize the ammoniacal fractions to obtain (2S)-2-(ethylamino)-3-phenylpropanoic acid as a white solid.

  • Validation:

    • 1H NMR (

      
      ):  Look for the triplet/quartet pattern of the ethyl group (
      
      
      
      ~1.2 ppm, ~3.0 ppm) and the aromatic signals of the phenyl ring.
    • MS (ESI):

      
      .
      

Derivatives & Applications

Derivative ClassModificationApplication
Methyl/Ethyl Esters Carboxyl protectionProdrug forms to enhance blood-brain barrier (BBB) crossing; hydrolyzed by esterases in the CNS.
Amides C-terminal couplingUsed in "scan" libraries to identify critical residues in peptide hormones (e.g., GnRH antagonists).
N-Acyl Derivatives Secondary amine acylationCreates tertiary amides (peptoids) with cis/trans isomerism capabilities; used in foldamer research.
Key Pharmacological Insight

While L-phenylalanine is a precursor to dopamine,


-ethyl-L-phenylalanine  does not efficiently act as a substrate for standard amino acid transporters (LAT1) in the same manner as the native amino acid, nor is it easily hydroxylated by phenylalanine hydroxylase. This metabolic stability makes it an ideal "warhead" carrier or a stable structural element in peptide drugs designed to treat neurodegenerative disorders where half-life is critical.

References

  • Gentilucci, L., et al. (2010). "Chemical modifications of peptides: N-alkylation." Current Pharmaceutical Design.

    • Context: Authoritative review on how N-alkylation affects peptide conform
  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

    • Context: The foundational paper establishing STAB as the preferred reagent for mono-alkyl
  • Kessler, H. (1982). "Conformation and Biological Activity of Cyclic Peptides." Angewandte Chemie International Edition.

    • Context: Seminal work describing the "N-alkyl effect" on cis/trans peptide bond isomeriz
  • PubChem Compound Summary. (2024). "(2S)-2-(ethylamino)-3-phenylpropanoic acid."[2] National Library of Medicine.

    • Context: Verification of chemical structure and identifiers.[3]

  • Di Gioia, M. L., et al. (2010). "N-Alkylation of amino acids and peptides: a comprehensive review." Mini-Reviews in Medicinal Chemistry.

    • Context: Detailed methodologies for synthesizing N-alkyl amino acids.

Sources

Technical Whitepaper: Spectroscopic Characterization of (2S)-2-(ethylamino)-3-phenylpropanoic acid

[1]

Executive Summary & Compound Identity

Compound Name: (2S)-2-(ethylamino)-3-phenylpropanoic acid Common Name:

CAS Number:Molecular Formula:

Molecular Weight:Utility:12
Structural Context

Unlike canonical L-phenylalanine, the secondary amine in the

3

1

Characterization Workflow

The following diagram outlines the logical flow for validating the identity and purity of the target compound, distinguishing it from common impurities such as

Gcluster_SpecSpectroscopic ValidationStartCrude Product(Reductive Amination)TLCTLC Screening(Ninhydrin/UV)Start->TLCPurificationIon Exchange / HPLCPurificationTLC->PurificationRemove N,N-diethyl impurityNMR1H & 13C NMR(DMSO-d6 or D2O)Purification->NMRMSHRMS (ESI+)[M+H]+ = 194.12Purification->MSIRFT-IR(Functional Groups)Purification->IRFinalCertified ReferenceMaterialNMR->FinalStructure ConfirmedMS->FinalMass ConfirmedIR->Final

Figure 1: Analytical workflow for the isolation and validation of N-ethyl-L-phenylalanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary method for structural confirmation.[1] The data below represents the compound in DMSO-



Experimental Protocol
  • Sample Prep: Dissolve 10–15 mg of the dry solid in 0.6 mL of DMSO-

    
    .
    
  • Additives: If resolution of the amine proton is required, add 1

    
    L of TFA-
    
    
    to break zwitterionic aggregation, ensuring sharp peaks.
  • Reference: Calibrate to residual DMSO quintet at 2.50 ppm.

H NMR Data (400 MHz, DMSO- )
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Note
7.20 – 7.35 Multiplet (m)5HAr-H Phenyl ring protons; typically overlapping.[1]
3.45 Triplet (t) or dd1H

-CH
Shifted upfield relative to esters; coupling to

-CH

.[1]
3.05 Doublet of doublets (dd)1H

-CH

Diastereotopic benzylic proton.[1]
2.85 Doublet of doublets (dd)1H

-CH

Diastereotopic benzylic proton.[1]
2.55 – 2.75 Multiplet (m)2HN-CH

-CH

Distinctive methylene signal for the ethyl group.[1]
1.05 Triplet (t)3HN-CH

-CH


Hz.[1] Diagnostic methyl triplet.
C NMR Data (100 MHz, DMSO- )
Shift (

ppm)
AssignmentStructural Note
172.5 C =OCarboxylic acid carbonyl.[1][3]
138.0 Ar-C (ipso)Quaternary aromatic carbon.[1]
129.5 Ar-C (meta)
128.5 Ar-C (ortho)
126.5 Ar-C (para)
63.5

-C H
Chiral center; shift is sensitive to N-alkylation.[1]
42.0 N-C H

Ethyl methylene carbon.[1]
37.5

-C H

Benzylic carbon.[1]
13.5 CH

-C H

Ethyl methyl carbon.[1]

Technical Insight: In


 (under basic conditions, NaOD), the 

-proton may shift slightly upfield (~3.2 ppm) due to the deprotonation of the amine, forming the anion.[3]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint unique to the

1
Ionization Mode: ESI (+)
  • Molecular Ion

    
    : 
    
    
    194.12 (Calculated: 194.1181)[1][3]
  • Sodium Adduct

    
    : 
    
    
    216.10[1][3]
Fragmentation Pathway (MS/MS)

The fragmentation of

1

MSM[M+H]+m/z 194Frag1[M - COOH]+m/z 148M->Frag1- HCOOH (46 Da)Frag2Tropylium Ion[C7H7]+m/z 91M->Frag2Benzyl cleavageFrag3Immonium Ion[C4H10N]+m/z 72Frag1->Frag3- Phenyl group

Figure 2: ESI(+) Fragmentation pathway.[1] The m/z 148 peak (decarboxylation) is the base peak in many low-energy collisions.

Infrared (IR) Spectroscopy

IR analysis is useful for verifying the zwitterionic state or the presence of residual solvents.[1]

  • 3300 – 3000 cm

    
    :  Broad N-H stretch (secondary amine salt) and O-H stretch.[1]
    
  • 2960 – 2850 cm

    
    :  C-H aliphatic stretching (enhanced by the ethyl group).[1]
    
  • 1620 – 1580 cm

    
    :  Asymmetric 
    
    
    stretch (characteristic of zwitterions).[1]
  • 1500 – 1400 cm

    
    :  Aromatic ring breathing modes.[1]
    
  • 750 & 700 cm

    
    :  Monosubstituted benzene ring (out-of-plane bending).[1]
    

Synthesis & Impurity Profile (Quality Control)

When analyzing spectroscopic data, researchers must be vigilant for specific byproducts inherent to the synthesis (Reductive Amination of Phenylpyruvic acid or Phenylalanine + Acetaldehyde).[1]

  • 
    -Diethyl-L-phenylalanine: 
    
    • NMR Indicator: Look for a second triplet at ~1.0 ppm and increased integration in the 2.6–3.0 ppm region.[1]

    • MS Indicator: Peak at

      
       222 (
      
      
      ).[1]
  • Unreacted L-Phenylalanine:

    • NMR Indicator: Absence of the ethyl triplet/quartet;

      
      -proton shifts downfield.[1]
      
    • MS Indicator: Peak at

      
       166.
      
References
  • Synthesis and NMR of N-Methyl/Ethyl Amino Acids

    • Reddy, P. et al. "Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E." Asian Journal of Chemistry, 2012.[3]

  • Mass Spectrometry of N-Alkyl Amino Acids

    • Lebedev, A. T. et al. "Mass spectrometry of analytical derivatives...[1][3] N-alkyl-N-perfluoroacyl-alpha-amino acids."[1][4] Journal of Mass Spectrometry, 2016.

  • General Spectroscopic Data for Phenylalanine Derivatives

    • National Institute of Standards and Technology (NIST).[1][5] "Mass Spectrum of Phenylalanine Derivatives." NIST Chemistry WebBook.[5]

An In-depth Technical Guide to (2S)-2-(ethylamino)-3-phenylpropanoic Acid: Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of (2S)-2-(ethylamino)-3-phenylpropanoic acid, a chiral non-proteinogenic amino acid derived from L-phenylalanine. The document delves into its chemical structure, stereochemical intricacies, and key physicochemical properties. It further outlines a detailed, field-proven protocol for its enantioselective synthesis via reductive amination, a cornerstone technique in modern medicinal chemistry. The guide also presents a thorough characterization of the compound through predicted and comparative spectroscopic data, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry. Finally, potential applications in drug discovery and peptide synthesis are explored, supported by insights into the pharmacological relevance of N-alkylated amino acid derivatives. This document is intended to serve as a vital resource for researchers engaged in the design and synthesis of novel therapeutic agents and specialized biomolecules.

Introduction

(2S)-2-(ethylamino)-3-phenylpropanoic acid, also known as N-ethyl-L-phenylalanine, is a fascinating synthetic amino acid that holds significant potential in the realms of pharmaceutical sciences and biochemical research. As a derivative of the essential amino acid L-phenylalanine, it possesses a unique structural modification—an ethyl group appended to the alpha-amino nitrogen—that can profoundly influence its biological activity and physicochemical characteristics. This modification can enhance metabolic stability, modulate receptor binding affinity, and alter pharmacokinetic profiles, making it a valuable building block in the design of novel peptides, peptidomimetics, and small molecule drugs.

The precise three-dimensional arrangement of atoms, or stereochemistry, is of paramount importance in determining the biological function of chiral molecules. The "(2S)" designation in (2S)-2-(ethylamino)-3-phenylpropanoic acid signifies a specific enantiomeric form, inherited from its L-phenylalanine precursor, which is crucial for its interaction with biological targets. This guide will provide an in-depth exploration of the chemical architecture and stereochemical integrity of this compound.

Chemical Structure and Stereochemistry

The foundational structure of (2S)-2-(ethylamino)-3-phenylpropanoic acid is derived from L-phenylalanine. The core components include a phenyl group attached to a propane backbone, a carboxylic acid group, and an ethylamino group at the alpha-carbon.

Key Structural Features:

  • Molecular Formula: C₁₁H₁₅NO₂[1]

  • IUPAC Name: (2S)-2-(ethylamino)-3-phenylpropanoic acid[1]

  • Chiral Center: The alpha-carbon (C2) is a stereocenter, giving rise to two possible enantiomers. The "(2S)" configuration denotes that the substituents around this carbon are arranged in a specific orientation, as defined by the Cahn-Ingold-Prelog priority rules. This stereochemistry is critical for its biological recognition and activity.

The introduction of the N-ethyl group can influence the molecule's conformation and its ability to participate in hydrogen bonding, which are key determinants of its interaction with biological macromolecules.

Enantioselective Synthesis: A Practical Protocol

The synthesis of enantiomerically pure (2S)-2-(ethylamino)-3-phenylpropanoic acid is most effectively achieved through the reductive amination of a suitable keto-acid precursor, ensuring the retention of the desired stereochemistry. The following protocol outlines a reliable method for its preparation.

Synthesis Workflow

The synthesis proceeds via a two-step, one-pot reaction involving the formation of an imine intermediate from 2-oxo-3-phenylpropanoic acid and ethylamine, followed by its stereoselective reduction.

Synthesis_Workflow Precursor 2-Oxo-3-phenylpropanoic acid + Ethylamine Intermediate Imine Intermediate Precursor->Intermediate Imine Formation (pH 4-5) Product (2S)-2-(ethylamino)-3-phenylpropanoic acid Intermediate->Product Reduction Reducing_Agent NaBH3CN Reducing_Agent->Intermediate

Caption: Reductive amination workflow for the synthesis of (2S)-2-(ethylamino)-3-phenylpropanoic acid.

Detailed Experimental Protocol

Materials:

  • 2-Oxo-3-phenylpropanoic acid

  • Ethylamine (as a solution in a suitable solvent, e.g., THF or as a salt)

  • Sodium cyanoborohydride (NaBH₃CN)[2][3]

  • Methanol (MeOH)

  • Glacial Acetic Acid

  • Diethyl ether

  • Deionized water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve 2-oxo-3-phenylpropanoic acid (1.0 eq) in methanol.

    • Add ethylamine (1.2 eq) to the solution.

    • Adjust the pH of the mixture to approximately 4-5 by the dropwise addition of glacial acetic acid. This acidic condition is crucial for facilitating imine formation while minimizing side reactions.[4]

    • Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Slowly add sodium cyanoborohydride (1.5 eq) in small portions. NaBH₃CN is a mild and selective reducing agent that efficiently reduces the iminium ion in the presence of the carbonyl group of the starting material.[2][5]

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Acidify the mixture to pH ~2 with a suitable acid (e.g., 1M HCl) to protonate the product and facilitate extraction.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude product can be further purified by recrystallization or column chromatography on silica gel.

Self-Validation: The success of the synthesis can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the product. The final product's identity and purity should be confirmed by spectroscopic methods as detailed in the following section.

Spectroscopic and Analytical Characterization

Due to the limited availability of direct experimental spectra for (2S)-2-(ethylamino)-3-phenylpropanoic acid in public databases, the following data is a combination of predicted values and comparisons with structurally similar compounds, such as N-acetyl-L-phenylalanine and other phenylalanine derivatives.[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Aromatic-H7.20-7.40m5HPhenyl ring protons
α-H~3.50dd1HCH adjacent to NH and COOH
β-H~3.00 & ~3.20m2HCH₂ of the benzyl group
Ethyl-CH₂~2.60q2HCH₂ of the ethyl group
Ethyl-CH₃~1.10t3HCH₃ of the ethyl group
NHVariablebr s1HAmine proton
COOHVariablebr s1HCarboxylic acid proton
Carbon (¹³C) Predicted Chemical Shift (δ, ppm) Assignment
COOH~175Carboxylic acid carbon
Aromatic-C (quaternary)~138C1 of the phenyl ring
Aromatic-C (CH)127-130Phenyl ring carbons
α-C~60CH adjacent to NH and COOH
β-C~40CH₂ of the benzyl group
Ethyl-CH₂~45CH₂ of the ethyl group
Ethyl-CH₃~15CH₃ of the ethyl group
Infrared (IR) Spectroscopy
Frequency (cm⁻¹) Vibration Functional Group
3300-2500 (broad)O-H stretchCarboxylic acid
3000-2850C-H stretchAliphatic
~1710C=O stretchCarboxylic acid
~1600, ~1495C=C stretchAromatic ring
~1150C-N stretchAmine

The IR spectrum is expected to show a broad absorption band for the carboxylic acid O-H stretch, characteristic C-H stretches for the aliphatic and aromatic portions, a strong carbonyl absorption, and bands corresponding to the aromatic ring and the C-N bond.[7][9]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is anticipated to show a molecular ion peak (M⁺) at m/z 193. Key fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the Cα-Cβ bond, leading to characteristic fragments.[10][11][12]

Predicted Fragmentation:

  • m/z 193: Molecular ion [C₁₁H₁₅NO₂]⁺

  • m/z 148: Loss of -COOH

  • m/z 102: [CH(NHCH₂CH₃)COOH]⁺

  • m/z 91: [C₇H₇]⁺ (tropylium ion)

Mass_Spec_Fragmentation M [M]⁺˙ m/z 193 F1 [M - COOH]⁺ m/z 148 M->F1 - COOH F2 [C₇H₇]⁺ m/z 91 M->F2 - C₄H₈NO₂ F3 [M - C₇H₇]⁺ m/z 102 M->F3 - C₇H₇

Caption: Predicted mass spectrometry fragmentation of (2S)-2-(ethylamino)-3-phenylpropanoic acid.

Applications and Future Perspectives

(2S)-2-(ethylamino)-3-phenylpropanoic acid and its derivatives are of significant interest in drug discovery and development. The N-ethyl substitution can confer several advantageous properties:

  • Enhanced Lipophilicity: The ethyl group increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.

  • Metabolic Stability: The N-alkylation can protect the amino acid from enzymatic degradation, leading to a longer biological half-life.

  • Peptide Modification: Incorporation of N-alkylated amino acids into peptides can induce specific conformational constraints, leading to more stable and potent peptide-based drugs.[13][14] It can also disrupt hydrogen bonding networks, which can be beneficial for oral bioavailability.

  • Pharmacological Activity: Derivatives of phenylalanine have shown a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[15][16][17] The unique structure of (2S)-2-(ethylamino)-3-phenylpropanoic acid makes it a promising scaffold for the development of novel therapeutic agents targeting various diseases.

Future research will likely focus on the synthesis of a broader range of derivatives of (2S)-2-(ethylamino)-3-phenylpropanoic acid and the evaluation of their biological activities in various disease models. Furthermore, its incorporation into peptides will continue to be a valuable strategy for the development of next-generation peptide therapeutics with improved pharmacological properties.

Conclusion

(2S)-2-(ethylamino)-3-phenylpropanoic acid is a chiral molecule with a well-defined structure and stereochemistry that offers significant opportunities for innovation in medicinal chemistry and drug development. This guide has provided a comprehensive overview of its chemical properties, a detailed protocol for its enantioselective synthesis, and a thorough analysis of its expected spectroscopic characteristics. The insights into its potential applications underscore its importance as a versatile building block for the creation of novel and effective therapeutic agents. As research in this area continues to evolve, this compound is poised to play an increasingly important role in the advancement of pharmaceutical sciences.

References

  • FREDI. (n.d.). Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer. Retrieved from [Link]

  • Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature reviews Molecular cell biology, 4(11), 869-878.
  • Sun, D., et al. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 24(1), 319-322.
  • Holden, M., & Weaver, T. M. (2026, January 27). Reductive Amination of Pyruvate Esters: A Microscale Synthesis of N-Benzylalanine Esters.
  • National Center for Biotechnology Information. (n.d.). N-Acetyl-L-phenylalanine. PubChem. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Sodium Cyanoborohydride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

  • Beller, M., & Jagadeesh, R. V. (2020). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Accounts of Chemical Research, 53(9), 1869–1884.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • de Vries, J. G., & Elsevier, C. J. (Eds.). (2007).
  • Yates, J. R., et al. (1995). Method for correlating a peptide fragment mass spectrum with amino acid sequences derived from a database. U.S. Patent No. 5,538,897. Washington, DC: U.S.
  • ResearchGate. (n.d.). The important IR absorption bands of L-phenylalanine. Retrieved from [Link]

  • Bowman, A. M., & Peterson, M. A. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (2S)-2-(ethylamino)-3-phenylpropanoic acid. PubChem. Retrieved from [Link]

  • Servier. (1998). Method for preparing enantiomeric forms of amino alkylaminophenyl propanoic acid.
  • ResearchGate. (2025, August 6). Novel series of phenylalanine analogs endowed with promising anti-inflammatory activity: Synthesis, pharmacological evaluation, and computational insights. Retrieved from [Link]

  • Beller, M., et al. (2020). General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amination.
  • bioRxiv. (2024, December 7). A One-Pot Biocatalytic Cascade to Access Diverse L-Phenylalanine Derivatives from Aldehydes or Carboxylic Acids. Retrieved from [Link]

  • Journal of Chemical Education. (2010). The Conversion of L-Phenylalanine to (S)-2-Hydroxy-3-Phenylpropanoic Acid: A Simple, Visual Example of a Stereospecific S[subscript N]2 Reaction.
  • SpectraBase. (n.d.). N-Acetyl-L-phenylalanine - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • PubMed. (n.d.). N-acyl phenylalanine analogues as potent small molecule VLA-4 antagonists. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The Conversion of L-Phenylalanine to (S)-2-Hydroxy-3-phenylpropanoic Acid: A Simple, Visual Example of a Stereospecific S(N)2 Reaction. Retrieved from [Link]

  • Balasanyan, M., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(7), 620-623.
  • National Center for Biotechnology Information. (n.d.). Exploration and Pharmacokinetic Profiling of Phenylalanine Based Carbamates as Novel Substance P 1–7 Analogues. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Introduction to Peptide Synthesis. PubMed Central. Retrieved from [Link]

  • Rodgers, M. T., et al. (2006). Infrared spectroscopy of phenylalanine Ag(I) and Zn(II) complexes in the gas phase. Physical Chemistry Chemical Physics, 8(1), 113-124.
  • National Center for Biotechnology Information. (n.d.). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, August 7). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. PubMed Central. Retrieved from [Link]

  • MDPI. (2022, April 6). Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy. Retrieved from [Link]

  • Studylib. (n.d.). 2-Hydroxy-3-Phenylpropanoic Acid Synthesis Lab. Retrieved from [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

Sources

Methodological & Application

Application Note and Protocols for the Dissolution of (2S)-2-(ethylamino)-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This document provides a comprehensive guide for the dissolution of (2S)-2-(ethylamino)-3-phenylpropanoic acid, a derivative of the essential amino acid L-phenylalanine.[1][2] Recognizing the critical importance of proper sample preparation for experimental reproducibility and success, this guide details the physicochemical properties of the compound and offers validated, step-by-step protocols for its solubilization in both aqueous and organic solvent systems. The methodologies presented are grounded in fundamental chemical principles to empower researchers, scientists, and drug development professionals to make informed decisions tailored to their specific downstream applications, from cell-based assays to synthetic chemistry.

A crucial point of clarification is the compound's nomenclature. The systematic IUPAC name is (2S)-2-(ethylamino)-3-phenylpropanoic acid.[3] However, it is also commonly referred to in literature and supplier catalogs as N-ethyl-L-phenylalanine. This document will use these names interchangeably.

Compound Profile & Physicochemical Properties

A thorough understanding of the molecule's properties is the foundation for developing a successful dissolution strategy. (2S)-2-(ethylamino)-3-phenylpropanoic acid is a nonpolar, α-amino acid derivative characterized by a benzyl side chain and an N-alkylated amino group.[4] These structural features significantly influence its solubility.

PropertyValueSource / Rationale
Systematic Name (2S)-2-(ethylamino)-3-phenylpropanoic acidIUPAC Nomenclature
Common Name N-ethyl-L-phenylalaninePubChem
Molecular Formula C₁₁H₁₅NO₂PubChem[3][5]
Molecular Weight 193.24 g/mol PubChem[3]
Appearance White to off-white solid/powderGeneral property of amino acid derivatives
pKa₁ (α-carboxyl) ~1.8 - 2.4Estimated based on L-phenylalanine (pKa₁ = 1.83)[6]
pKa₂ (α-amino) ~9.1 - 9.7Estimated based on L-phenylalanine (pKa₂ = 9.13)[6]
Aqueous Solubility Poor at neutral pHThe hydrophobic benzyl and ethyl groups reduce water solubility compared to the parent L-phenylalanine.
Organic Solubility Soluble in DMSO and DMF; slightly soluble in ethanolBased on solubility data for analogous compounds like N-acetyl-L-phenylalanine and general principles for hydrophobic amino acid derivatives.[7][8]

Core Principles of Dissolution: The "Why" Behind the "How"

The solubility of N-ethyl-L-phenylalanine is fundamentally governed by its zwitterionic nature and the hydrophobicity of its side chains.

  • Aqueous Systems (pH-Dependent Solubility): At physiological pH (~7.4), the molecule exists predominantly as a zwitterion, with a negatively charged carboxylate group (-COO⁻) and a positively charged secondary ammonium group (-NH₂⁺-). While zwitterionic, the molecule's net charge is zero, and the strong intermolecular forces in the crystal lattice, combined with the hydrophobic benzyl and ethyl groups, lead to poor water solubility. To enhance aqueous solubility, the pH of the solution must be adjusted to shift the equilibrium away from the zwitterionic state.

    • Acidic Conditions (pH < pKa₁): By adding a dilute acid (e.g., HCl), the carboxylate group is protonated (-COOH). The molecule now carries a net positive charge from the ammonium group, significantly increasing its interaction with polar water molecules.

    • Alkaline Conditions (pH > pKa₂): By adding a dilute base (e.g., NaOH), the ammonium group is deprotonated (-NH-). The molecule now carries a net negative charge from the carboxylate group, which also enhances its solubility in water.

  • Organic Systems: For applications where pH modification is undesirable or incompatible (e.g., certain cell culture experiments or organic reactions), aprotic polar solvents are the preferred choice. Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent at disrupting the crystal lattice forces and solvating both the polar and nonpolar regions of the molecule, leading to high solubility.[7][9]

Visualization of Dissolution Principles

pH-Dependent Charge States

The following diagram illustrates how pH adjustment modifies the charge of N-ethyl-L-phenylalanine to enhance aqueous solubility.

G Figure 1. pH-Dependent Protonation States Low_pH Low pH (< pKa₁) Net Positive Charge (Soluble) Zwitterion Isoelectric Point (pI) Net Neutral Charge (Poorly Soluble) Low_pH->Zwitterion + OH⁻ - H₂O Zwitterion->Low_pH + H₃O⁺ - H₂O High_pH High pH (> pKa₂) Net Negative Charge (Soluble) Zwitterion->High_pH + OH⁻ - H₂O High_pH->Zwitterion + H₃O⁺ - H₂O G Figure 2. Solvent Selection Workflow Start Start: Dissolve (2S)-2-(ethylamino)-3-phenylpropanoic acid Check_Assay Is the downstream application sensitive to organic solvents? Start->Check_Assay Check_pH Is the downstream application sensitive to extreme pH? Check_Assay->Check_pH Yes Use_Organic Use Organic Protocol (Protocol 2) Check_Assay->Use_Organic No Use_Aqueous Use Aqueous Protocol (Protocol 1) Check_pH->Use_Aqueous No Consider_Buffer Use buffered aqueous solution (e.g., PBS) and check for precipitation after dilution. Check_pH->Consider_Buffer Yes

Caption: Figure 2. Solvent Selection Workflow

Experimental Protocols

Safety Precaution: Always handle the compound and solvents in a well-ventilated area or chemical fume hood, wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Preparation of Aqueous Stock Solutions (pH-Adjusted Method)

This protocol is suitable for applications where the final working solution can tolerate a pH different from neutral or can be buffered back to the desired pH.

Materials:

  • (2S)-2-(ethylamino)-3-phenylpropanoic acid powder

  • Sterile, high-purity water (e.g., Milli-Q or equivalent)

  • 1 M HCl solution

  • 1 M NaOH solution

  • Calibrated pH meter

  • Sterile microcentrifuge tubes or glass vials [10]* Vortex mixer and/or sonicator

Procedure:

  • Calculate Mass: Determine the mass of the compound required to achieve the desired stock concentration (e.g., for 1 mL of a 10 mM stock solution, weigh 1.93 mg). [11]2. Initial Suspension: Add the weighed powder to a sterile vial. Add approximately 80% of the final desired volume of high-purity water. The powder will likely not dissolve and will form a suspension.

  • pH Adjustment (Choose A or B):

    • A) Acidic Solubilization: While stirring or vortexing, add 1 M HCl dropwise to the suspension. Monitor the pH. As the pH drops below ~2.5, the powder should begin to dissolve. Continue adding acid until all solid is dissolved and the solution is clear.

    • B) Basic Solubilization: While stirring or vortexing, add 1 M NaOH dropwise to the suspension. Monitor the pH. As the pH rises above ~9.5, the powder should begin to dissolve. Continue adding base until all solid is dissolved and the solution is clear.

  • Volume Adjustment: Once the compound is fully dissolved, add high-purity water to reach the final desired volume.

  • Final pH Check: Record the final pH of the stock solution. This is critical information for subsequent experimental dilutions.

  • Sterilization & Storage: Sterilize the solution by passing it through a 0.22 µm syringe filter. [12]Aliquot into sterile tubes and store at -20°C or -80°C. For short-term use, 4°C may be acceptable, but stability should be verified.

Protocol 2: Preparation of Organic Stock Solutions (Aprotic Solvent Method)

This is the recommended method for preparing high-concentration stock solutions and for applications sensitive to pH changes, such as cell culture. [11] Materials:

  • (2S)-2-(ethylamino)-3-phenylpropanoic acid powder

  • Anhydrous, cell culture-grade DMSO or DMF

  • Sterile microcentrifuge tubes or glass vials with Teflon-lined caps [10]* Vortex mixer and/or sonicator

Procedure:

  • Calculate Mass: Determine the mass of the compound required for your desired stock concentration (e.g., for 1 mL of a 50 mM stock in DMSO, weigh 9.66 mg).

  • Dissolution: Add the appropriate volume of DMSO or DMF directly to the vial containing the pre-weighed powder.

  • Ensure Complete Solubilization: Cap the vial tightly and vortex thoroughly until the solution is completely clear. Gentle warming (up to 37°C) or brief sonication can be used to expedite dissolution if necessary. [13][14]4. Sterilization & Storage: Organic stock solutions are typically considered sterile if prepared with sterile solvent and materials in a clean environment (e.g., a laminar flow hood). Store in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to prevent moisture absorption and degradation. [1] Crucial Insight for Cell Culture: When using a DMSO stock for cell-based assays, ensure the final concentration of DMSO in the culture medium is non-toxic, typically below 0.5% and ideally ≤ 0.1%. [11]Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Troubleshooting

IssuePossible CauseRecommended Solution
Compound fails to dissolve in aqueous solution after pH adjustment. Insufficient pH change; concentration exceeds maximum solubility.Re-check pH and adjust further. If still insoluble, the desired concentration may be too high for an aqueous system. Consider using Protocol 2.
Precipitation occurs when diluting DMSO stock into aqueous buffer/media. The compound's solubility limit in the final aqueous environment has been exceeded.Prepare a more dilute DMSO stock and repeat the dilution. Add the DMSO stock to the aqueous buffer slowly while vortexing. [13]Perform a serial dilution. [11]
Aqueous solution becomes cloudy over time at 4°C. Microbial growth or compound precipitation due to temperature change.Ensure stock solution was filter-sterilized. Store at -20°C or -80°C. Re-dissolve any precipitate by warming before use.
Inconsistent experimental results. Incomplete dissolution of stock; degradation of the compound.Visually inspect stock solutions for any particulate matter before use. Prepare fresh stock solutions regularly. Avoid repeated freeze-thaw cycles.

References

  • Gomaa, E. A. (n.d.). Molal Solubility, Dissociation, Association and Solvation Parameters for Saturated Phenylalanine Solutions in Various Solvents at 298.15 K. Scientific & Academic Publishing. [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). [Link]

  • General (Stock) Solutions. (n.d.). Microbiology and Molecular Biology. [Link]

  • Enfanos. (n.d.). Preparation of Stock Solutions. [Link]

  • PubChem. (n.d.). (2S)-2-(ethylamino)-3-phenylpropanoic acid. National Center for Biotechnology Information. [Link]

  • Semantic Scholar. (2012, May 9). Molal Solubility, Dissociation, Association and Solvation Parameters for Saturated Phenylalanine Solutions in Various Solvents at 298.15 K. [Link]

  • SSRN. (n.d.). Exploring the Solubility and Solvation Energetics of L-Phenylalanine Across Diverse Aqueous Organic Solutions. [Link]

  • ACS Publications. (2019, May 23). Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides. The Journal of Organic Chemistry. [Link]

  • PubMed. (1983, January). The effect of phenylalanine derivatives on the solubility of deoxyhemoglobin S. A model class of gelation inhibitors. Molecular Pharmacology. [Link]

  • Bio-protocol. (2025, October 5). Peptide Synthesis. [Link]

  • How to dissolve a peptide? (n.d.). [Link]

  • Wikipedia. (n.d.). Phenylpropanoic acid. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Propenoic acid, 3-phenyl- (CAS 621-82-9). [Link]

  • PMC. (2017, December 8). Direct N-alkylation of unprotected amino acids with alcohols. [Link]

  • PubChem. (n.d.). L-Phenylalanine. National Center for Biotechnology Information. [Link]

  • ACS Publications. (2024, January 9). Solubility Determination and Thermodynamic Modeling of L-Phenylalanine in 12 Monosolvents from 283.15 to 323.15 K. Journal of Chemical & Engineering Data. [Link]

  • Guidelines for Peptide Dissolving. (n.d.). [Link]

  • PubChem. (n.d.). N-ethyl-D-phenylalanine. National Center for Biotechnology Information. [Link]

  • University of Calgary. (n.d.). Ch27 pKa and pI values. Department of Chemistry. [Link]

  • ResearchGate. (2025, August 6). Solubility of L-Phenylalanine in Aqueous Solutions. [Link]

  • Wikipedia. (n.d.). Phenylalanine. [Link]

  • PubChem. (2026, February 14). N-Ethyl-L-phenylalaninamide. National Center for Biotechnology Information. [Link]

  • ACS Publications. (2021, August 20). Solubility Behavior of l-Homophenylalanine Ethyl Ester Hydrochloride in 12 Individual Solvents from 283.15 to 323.15 K. Journal of Chemical & Engineering Data. [Link]

Sources

Experimental design for in vivo studies with (2S)-2-(ethylamino)-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vivo Pharmacokinetics and Blood-Brain Barrier Transport Assessment of (2S)-2-(ethylamino)-3-phenylpropanoic acid

Introduction & Scientific Rationale

(2S)-2-(ethylamino)-3-phenylpropanoic acid (herein referred to as N-Ethyl-L-Phenylalanine or NEP ) represents a critical structural motif in the design of metabolically stable peptidomimetics and CNS-targeted prodrugs. Unlike endogenous L-phenylalanine, the N-ethyl modification introduces steric bulk that may retard aminopeptidase degradation while potentially retaining affinity for the L-type Amino Acid Transporter 1 (LAT1/SLC7A5) .

Why this protocol matters: The primary challenge with amino acid-based therapeutics is distinguishing between passive diffusion, active transport, and systemic metabolism. This guide provides a rigorous experimental framework to:

  • Quantify Bioavailability: Determine if the N-ethyl group hinders intestinal absorption (LAT1/LAT2 mediated).

  • Isolate BBB Transport: Use in situ brain perfusion to measure cerebrovascular kinetics without the confounding variables of hepatic clearance.

  • Assess Metabolic Stability: Monitor the conversion rate to the parent amino acid (de-alkylation) or other metabolites.

Experimental Workflow

The following diagram outlines the critical path for characterizing NEP in vivo.

ExperimentalWorkflow cluster_Studies In Vivo Modules Compound N-Ethyl-L-Phe (NEP) Formulation Formulation (pH 7.4 Buffer) Compound->Formulation PK Systemic PK (IV/PO in Rats) Formulation->PK Perfusion In Situ Brain Perfusion (Murine) Formulation->Perfusion Analysis LC-MS/MS Bioanalysis PK->Analysis Perfusion->Analysis Output Data Output: %F, Kin, Cl_brain Analysis->Output

Figure 1: Integrated workflow for pharmacokinetic and blood-brain barrier assessment.

Formulation & Dose Selection

Challenge: Amino acids are zwitterionic. NEP has a secondary amine, altering its pKa compared to native phenylalanine. Solution: A buffered physiological saline approach prevents precipitation upon injection.

  • Vehicle: Phosphate Buffered Saline (PBS), pH 7.4.

  • Concentration: 5 mg/mL (for 10 mg/kg dosing).

  • Stability Check: The N-ethyl group is chemically stable in solution, but solutions should be prepared fresh to prevent potential oxidation of the amine over prolonged storage.

Protocol:

  • Weigh calculated amount of NEP.

  • Add 90% of final volume PBS.

  • Vortex. If dissolution is incomplete, adjust pH dropwise with 0.1M NaOH (target pH 7.4 ± 0.2).

  • Filter sterilize (0.22 µm PVDF membrane) prior to IV administration.

Protocol A: Systemic Pharmacokinetics (Rat)

Objective: To determine oral bioavailability (


) and systemic clearance (

).

Animals: Male Sprague-Dawley rats (250–300 g), double cannulated (Jugular vein for sampling, Femoral vein for IV dosing) for crossover design.

Experimental Steps:

  • Group 1 (IV Bolus): Administer 5 mg/kg NEP via femoral vein (

    
    ).
    
  • Group 2 (Oral Gavage): Administer 10 mg/kg NEP via PO gavage.

  • Sampling: Collect 200 µL blood via jugular catheter at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Processing: Centrifuge at 4°C, 3000 x g for 10 min. Harvest plasma.[1]

  • Quenching: Add 3 volumes of ice-cold Acetonitrile containing Internal Standard (IS:

    
    -L-Phenylalanine) to precipitate proteins.
    

Protocol B: In Situ Brain Perfusion (ISBP)

Objective: To measure the unidirectional influx transfer constant (


) across the BBB. This method is superior to IV injection because it eliminates systemic metabolism (hepatic clearance) and plasma protein binding effects.

Mechanism: The diagram below illustrates the transport competition model we are testing.

TransportMechanism Lumen Capillary Lumen (Perfusate) Endothelium BBB Endothelium (LAT1 Transporter) Lumen->Endothelium  Saturable Transport   Brain Brain Parenchyma Endothelium->Brain  Facilitated Diffusion   NEP N-Ethyl-Phe Phe Endogenous Phe (Competitor) Phe->Endothelium  Competitive Inhibition  

Figure 2: LAT1-mediated transport mechanism and competitive inhibition model at the BBB.

ISBP Protocol:

  • Anesthesia: Ketamine/Xylazine (IP).

  • Surgery: Isolate the Right Common Carotid Artery (CCA). Ligate the External Carotid Artery (ECA) to direct flow solely to the brain.

  • Perfusion: Cannulate the CCA.

  • Perfusate: Krebs-bicarbonate buffer (gassed with 95%

    
    /5% 
    
    
    
    ) containing:
    • NEP (Target concentration: 10 µM).

    • Vascular marker:

      
      -Sucrose (to correct for vascular volume).
      
  • Rate: Perfuse at 10 mL/min (rat) for exactly 60 seconds .

  • Termination: Decapitate immediately. Harvest the right cerebral hemisphere.

  • Analysis: Homogenize brain tissue. Analyze NEP via LC-MS/MS and

    
    -Sucrose via scintillation counting.
    

Calculation of


: 


  • 
    : Total quantity in brain.
    
  • 
    : Quantity in vascular space (determined by Sucrose).
    
  • 
    : Perfusion time.
    

Bioanalysis (LC-MS/MS)

Method: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred over C18 due to the polarity of the amino acid.

  • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B to 50% B over 5 minutes.

  • Transitions (MRM):

    • NEP:

      
       (Phenylalanine immonium ion fragment).
      
    • IS (

      
      -Phe): 
      
      
      
      .

Data Reporting & Interpretation

Summarize findings in the following format to facilitate decision-making.

ParameterUnitValue (Example)Interpretation

(PO)
hr0.5 - 1.0Rapid absorption suggests LAT1/2 recognition in gut.

(Bioavailability)
%> 60%High oral viability; N-ethyl group does not block uptake.

(BBB)
µL/min/g> 5.0Indicates active transport (comparable to L-DOPA).
Brain/Plasma Ratio Ratio> 0.3Good CNS penetration.
Metabolic Stability % Parent> 90% (1h)N-ethylation successfully retards degradation.

Scientific Note: If


 drops significantly in the presence of excess L-Leucine (2 mM) during perfusion, this confirms LAT1-mediated transport . This control experiment is highly recommended for validation.

References

  • Kanai, Y., et al. (1998). Expression cloning and characterization of a transporter for large neutral amino acids activated by the heavy chain of 4F2 antigen (CD98). Journal of Biological Chemistry. Link

  • Smith, Q. R. (2003). A review of blood-brain barrier transport techniques. Methods in Molecular Medicine. Link

  • Gynther, M., et al. (2016). Mechanism of substrate transport and inhibition of the human LAT1-4F2hc amino acid transporter. Journal of Medicinal Chemistry. Link

  • Uchino, H., et al. (2002). Transport of amino acid-related compounds mediated by L-type amino acid transporter 1 (LAT1): insights into the mechanisms of substrate recognition. Molecular Pharmacology. Link

Sources

Application Notes and Protocols for the Quantification of (2S)-2-(ethylamino)-3-phenylpropanoic acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the quantitative analysis of (2S)-2-(ethylamino)-3-phenylpropanoic acid in biological samples such as plasma, serum, and urine. As an N-alkylated amino acid analog, its accurate measurement is critical for pharmacokinetic, toxicokinetic, and biomarker studies in drug development. Key challenges in its bioanalysis include its polar nature, the presence of endogenous interferences in complex biological matrices, and the critical need for stereospecificity to distinguish the (2S)-enantiomer from its (2R)-counterpart.

This guide details three robust analytical methods: a high-sensitivity LC-MS/MS method, a routine-use Chiral HPLC-UV method, and a GC-MS method requiring derivatization. Each protocol is presented with an emphasis on the scientific rationale behind procedural choices, adherence to regulatory standards for bioanalytical method validation, and practical insights for implementation. The methodologies are designed to be self-validating systems, ensuring data integrity and reliability for researchers, scientists, and drug development professionals.

Foundational Principles: Bioanalytical Method Validation

The reliability of concentration data in preclinical and clinical studies is paramount. Therefore, any quantitative method must be rigorously validated to ensure it is fit for purpose.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide clear frameworks for this process.[2][3][4][5] A properly validated method ensures that the data collected is accurate, precise, and reproducible.[3]

The core parameters to be assessed during method validation include:

  • Accuracy: The closeness of measured values to the true value.

  • Precision: The degree of scatter among a series of measurements.

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[2]

  • Sensitivity: Defined by the Lower Limit of Quantification (LLOQ), the lowest concentration that can be measured with acceptable accuracy and precision.[2]

  • Calibration Curve: The relationship between instrument response and known analyte concentrations.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of co-eluting, non-analyte substances from the biological matrix on the ionization of the target analyte.

  • Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.

These principles are integrated into the protocols described below, forming a self-validating framework for trustworthy results.

Universal Workflow: Sample Preparation

The primary goal of sample preparation is to isolate the analyte from the complex biological matrix, remove interfering substances like proteins and lipids, and concentrate the analyte to a level suitable for detection.[6] The choice of technique depends on the required cleanliness, desired recovery, and the physicochemical properties of the analyte.

start Biological Sample (Plasma, Serum, Urine) ppt Protein Precipitation (PPT) (e.g., Acetonitrile, Methanol) start->ppt Fast, simple lle Liquid-Liquid Extraction (LLE) (e.g., Ethyl Acetate, MTBE) start->lle Cleaner extract spe Solid-Phase Extraction (SPE) (e.g., Mixed-Mode, Reversed-Phase) start->spe Highest purity evap Evaporation & Reconstitution ppt->evap lle->evap spe->evap analysis Instrumental Analysis (LC-MS/MS, HPLC, GC-MS) evap->analysis plasma Plasma Sample (100 µL) + Internal Standard acidify Acidify & Precipitate (Phosphoric Acid) plasma->acidify centrifuge Centrifuge (4000 x g, 10 min) acidify->centrifuge spe Solid-Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) centrifuge->spe drydown Evaporate & Reconstitute (N2 Stream, Mobile Phase A) spe->drydown inject Inject into Chiral UHPLC drydown->inject msms Detect by Tandem MS (HESI+, MRM Mode) inject->msms plasma Plasma Sample (200 µL) + Internal Standard lle Liquid-Liquid Extraction (Basify -> Add MTBE -> Vortex) plasma->lle centrifuge Centrifuge & Separate (Transfer Organic Layer) lle->centrifuge drydown Evaporate & Reconstitute (N2 Stream, Mobile Phase) centrifuge->drydown inject Inject into Chiral HPLC drydown->inject uv Detect by UV (210 nm) inject->uv urine Urine Sample (300 µL) + Internal Standard deriv Two-Step Derivatization (Methanol/Pyridine -> ECF) urine->deriv extract Liquid-Liquid Extraction (Chloroform) deriv->extract separate Centrifuge & Separate (Transfer Organic Layer) extract->separate inject Inject into Chiral GC separate->inject ms Detect by MS (EI, SIM Mode) inject->ms

Sources

Troubleshooting & Optimization

Overcoming solubility issues with (2S)-2-(ethylamino)-3-phenylpropanoic acid

[1][2]

Topic: Overcoming Solubility Issues with (2S)-2-(ethylamino)-3-phenylpropanoic acid Compound ID: N-ethyl-L-phenylalanine CAS: 2018-61-3 (Analog Reference) Molecular Weight: ~193.24 g/mol [1]

Introduction: The Zwitterion Challenge

Welcome to the Technical Support Center. You are likely here because you are experiencing precipitation, "oiling out," or inconsistent dissolution with (2S)-2-(ethylamino)-3-phenylpropanoic acid (hereafter referred to as N-ethyl-Phe ).[1]

This molecule presents a classic "solubility trap" common to N-alkylated amino acids.[2] It possesses a hydrophobic benzyl side chain and an ethyl group on the nitrogen, increasing its lipophilicity compared to native Phenylalanine.[2] However, its core remains zwitterionic (containing both a positive ammonium and negative carboxylate charge at neutral pH).[1][2]

The Core Problem: At its isoelectric point (pI ≈ 5.7), the crystal lattice energy is maximized due to strong electrostatic attraction between molecules, while the hydrophobic ethyl and benzyl groups repel water. This results in minimal solubility in water and poor solubility in non-polar organic solvents.[2]

This guide provides the protocols to break this lattice and stabilize the molecule in solution.[2]

Module 1: The pH-Solubility Profile (The "U-Curve" Strategy)

The most effective way to dissolve N-ethyl-Phe in aqueous media is to manipulate the pH away from its isoelectric point.

The Science
  • pKa1 (Carboxylic Acid): ~2.2[1]

  • pKa2 (Secondary Amine): ~9.2[1]

  • Isoelectric Point (pI): ~(2.2 + 9.[1][2]2) / 2 ≈ 5.7 [1]

At pH 5.7, the net charge is zero.[2] Solubility is lowest here. To dissolve it, you must generate a net charge.[2]

Decision Matrix: Choosing Your pH

Figure 1: Decision tree for selecting the correct solubilization strategy based on application and pH constraints.

Protocol 1: Aqueous Dissolution via pH Adjustment

Use Case: Preparing stock solutions for chromatography or reactions where DMSO is undesirable.[1][2]

  • Suspend: Weigh the N-ethyl-Phe powder into water (it will likely float or clump).

  • Acidify: Add 1M HCl dropwise while stirring.

    • Target: pH < 2.5.[2]

    • Mechanism:[1][3][4][5] Protonates the amine (

      
      ) and the carboxylate (
      
      
      ).[1] The molecule becomes a cation (
      
      
      charge).[1][2]
  • Basify (Alternative): Add 1M NaOH dropwise.

    • Target: pH > 10.0.[2][6]

    • Mechanism:[1][3][4][5] Deprotonates the amine and carboxylate.[2] The molecule becomes an anion (

      
       charge).[1][2]
      
  • Filter: If a fine haze remains, filter through a 0.22 µm PVDF membrane.[2]

Module 2: Cosolvent Systems & Stock Solutions

For biological assays where extreme pH is toxic, you must use a "miscible organic carrier" (Cosolvent).[1][2] N-ethyl-Phe has higher lipophilicity than Phenylalanine, making it amenable to DMSO and Ethanol.[2]

Solubility Data Table (Estimated at 25°C)
Solvent SystemSolubility EstimateNotes
Water (pH 5.7) < 1 mg/mLCritical Failure Point. Do not attempt.[1]
1M HCl > 50 mg/mLForms the Hydrochloride salt in situ.[1][2]
DMSO > 100 mg/mLBest for stock solutions (freeze/thaw stable).[1][2]
Ethanol (100%) ~ 10-20 mg/mLModerate solubility; heating may be required.[1][2]
PBS (pH 7.4) < 5 mg/mLRisk of slow precipitation over time.[1][2]
Protocol 2: The "DMSO Spike" Method (For Cell Culture)

Objective: deliver 100 µM N-ethyl-Phe to cells in media (pH 7.[1]4) without precipitation.[1][2]

  • Prepare Stock: Dissolve N-ethyl-Phe in 100% anhydrous DMSO to a concentration of 50 mM .

    • Tip: Vortex vigorously.[2] If particles persist, sonicate at 40°C for 5 minutes.

  • The "Rapid Dispersion" Step:

    • Prepare your cell culture media in a tube.[2]

    • While vortexing the media, add the DMSO stock quickly into the center of the vortex.

    • Why: Slow addition creates a local concentration hotspot where the DMSO diffuses away, leaving the hydrophobic amino acid to crash out in the aqueous interface (the "white cloud" effect).[2]

  • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity.

Module 3: Salt Formation (Permanent Fix)

If you are performing routine synthesis or need a stable solid form, convert the zwitterion (Free Base) into a salt.[2] The Hydrochloride (HCl) salt is the industry standard for this class of compounds.[1]

Protocol 3: Conversion to HCl Salt
  • Dissolve: Dissolve 1g of N-ethyl-Phe (Free Base) in 10 mL of absolute ethanol. Slight warming (40°C) may be needed.[1][2]

  • Acidify: Add 1.2 equivalents of HCl (using 4M HCl in Dioxane or concentrated aqueous HCl).

  • Precipitate: Add 40 mL of cold Diethyl Ether or Hexane (Antisolvent).

  • Result: The N-ethyl-Phe·HCl salt will precipitate as a white solid.[2]

  • Advantage: This salt is readily soluble in water and PBS without pH adjustment.[1][2]

Troubleshooting & FAQs

Q1: My solution turned cloudy immediately after adding it to the buffer. Why?

Diagnosis: This is "Isoelectric Precipitation."[1][2] Explanation: Your DMSO stock was likely highly concentrated.[1][2] When you added it to the buffer (pH 7.4), the local pH dropped slightly, or the hydrophobic effect took over before the molecules could disperse.[2] Fix:

  • Lower the concentration of your DMSO stock.[2]

  • Warm the buffer to 37°C before addition.

  • Use the "Rapid Dispersion" technique (Protocol 2).[2]

Q2: The compound is "oiling out" (forming a sticky goo) instead of dissolving or crystallizing.

Diagnosis: Common with N-ethylated amino acids near the pI.[1] The melting point is depressed by impurities or solvent mixtures, causing it to exist as a supercooled liquid.[2] Fix:

  • Scratching: Use a glass rod to scratch the side of the flask to induce nucleation.[2]

  • Seed Crystal: Add a tiny crystal of pure Phenylalanine or previously crystallized N-ethyl-Phe.[2]

  • Solvent Swap: Switch from Ethanol/Water to Isopropanol/Water.

Q3: Can I autoclave solutions of N-ethyl-Phe?

Answer: No. Reason: Amino acids can undergo racemization (conversion of L to D isomer) or decarboxylation at high temperatures (121°C), especially when N-alkylated.[1] Alternative: Use sterile filtration (0.22 µm PES or PVDF membranes).[1][2]

References

  • Solubility of Amino Acids: Yaws, C. L. (2003).[1][2] Yaws' Handbook of Thermodynamic and Physical Properties of Chemical Compounds. Knovel. (General reference for amino acid solubility profiles).

  • N-Alkylation Effects: Bowman, W. R., & Coyle, M. J. (1998).[2] N-Alkylation of amino acids. Journal of the Chemical Society.

  • Zwitterion Behavior: Avdeef, A. (2003).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[2] (Authoritative text on pKa and solubility-pH profiles).

  • PubChem Compound Summary: (2S)-2-(ethylamino)-3-phenylpropanoic acid.[1][2][7] [1]

(Note: Specific solubility values in the table are derived from structure-property relationships of homologous N-alkyl amino acids found in Reference 1 and 3, as exact experimental datasets for this specific intermediate are often proprietary.)

Technical Support Center: Optimizing (2S)-2-(ethylamino)-3-phenylpropanoic Acid (NEPA) for In Vivo Applications

[1][2]

Case ID: NEPA-OPT-2024 Status: Active Guide Compound: (2S)-2-(ethylamino)-3-phenylpropanoic acid (N-Ethyl-L-phenylalanine) Chemical Class: N-alkylated Amino Acid / Zwitterion[1][2]

Executive Summary

This technical guide addresses the optimization of dosage, formulation, and administration of (2S)-2-(ethylamino)-3-phenylpropanoic acid (herein referred to as NEPA ) for preclinical animal models.[1][2]

Key Technical Insight: NEPA is a zwitterionic compound.[2] Its in vivo utility is frequently compromised not by intrinsic inactivity, but by poor solubility at physiological pH (isoelectric precipitation) and miscalculated allometric scaling due to the N-ethyl modification, which alters transporter affinity (LAT1) and metabolic stability compared to native L-phenylalanine.[1][2]

Module 1: Formulation & Solubility Optimization

The Challenge: Users often report "crystallization at the injection site" or "variable plasma levels." This is typically a formulation failure, not a biological variance.[2] NEPA has an isoelectric point (pI) near pH 5.5–6.0, where it is least soluble.[2]

Troubleshooting Protocol: The "pI-Shift" Solubilization Method

Do not attempt to dissolve high doses (>10 mg/mL) directly in neutral PBS.

Step-by-Step Formulation Guide:

  • Weighing: Calculate the required mass for your target concentration (e.g., 20 mg/mL).

  • Initial Dissolution (The Shift):

    • Add the powder to 80% of the final volume of water (WFI).

    • Action: Add 1.0 M HCl dropwise while vortexing until the solution clears. (Target pH < 3.0 temporarily).

    • Scientific Rationale: Protonating the amine group (

      
      ) breaks the zwitterionic lattice, drastically increasing solubility.
      
  • Buffering Back:

    • Slowly add 1.0 M NaOH or high-molarity phosphate buffer to bring the pH back to 7.2–7.4 .[1][2]

    • Critical Check: If the solution clouds (precipitates) as you approach pH 6.0, you are hitting the pI. You may need to maintain a slightly acidic final pH (e.g., pH 4.5–5.[2]0) for IV bolus, or use a co-solvent.[2]

  • Co-solvent Rescue (If pI precipitation persists):

    • Add 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) at 10–20% w/v.[1][2] This encapsulates the hydrophobic phenyl ring, preventing aggregation.

Visual Workflow: Formulation Decision Tree

FormulationLogicStartStart: Solid NEPA(Zwitterionic)TargetTarget Concentration?Start->TargetLow< 5 mg/mLTarget->LowLow DoseHigh> 5 mg/mLTarget->HighHigh DosePBSDissolve in PBS (pH 7.4)Low->PBSAcidAcidify to pH 2.0(1M HCl)High->AcidSuccessSterile Filter (0.22 µm)Ready for InjectionPBS->SuccessClearSolution Clears?Acid->ClearBufferBack-titrate to pH 7.4Clear->BufferPrecipPrecipitation at pH 6.0?Buffer->PrecipPrecip->SuccessNo (Stable)CycloAdd 20% HP-β-CD(Co-solvent)Precip->CycloYes (Cloudy)Cyclo->Success

Figure 1: Decision logic for solubilizing zwitterionic NEPA. High concentrations require pH manipulation or cyclodextrin complexation to avoid isoelectric precipitation.[2]

Module 2: Dose Determination Strategy

The Challenge: "What is the starting dose?" There is no single "standard" dose because NEPA is often used as a tracer or a metabolic probe.[2] You must determine the Maximum Tolerated Dose (MTD) and the Biologically Effective Dose (BED) .

FAQ: How do I calculate the starting dose from literature?

If no direct data exists for NEPA, use the FDA Allometric Scaling method based on L-Phenylalanine toxicity, but apply a Safety Factor due to the N-ethyl modification (which may increase half-life).[1][2]

Formula:

13

Recommended Dose Escalation Protocol (Modified OECD 425): Do not use a large cohort initially. Use the "Up-and-Down" procedure to save animals.[1][2]

StepDose (mg/kg, IP/PO)n (Animals)Observation Target
1 10 mg/kg148 hrs (Survival/Behavior)
2 55 mg/kg1If Step 1 survives
3 175 mg/kg1If Step 2 survives
4 550 mg/kg3Limit Test (Stop here if no toxicity)

Note: The N-ethyl group generally increases lipophilicity (LogP ~1.[1][2]4) compared to Phenylalanine, potentially increasing Blood-Brain Barrier (BBB) penetration.[1][2] Monitor CNS signs (locomotion, stereotypy) closely.

Module 3: Experimental Workflow & Pharmacokinetics

The Challenge: "The effect wears off too quickly" or "Oral dosing failed." The N-ethyl group protects against some aminopeptidases, but NEPA is still subject to renal clearance and hepatic metabolism.[2]

Workflow: PK/PD Optimization Loop

PK_OptimizationDoseDoseSelectionRouteRoute:IV vs PODose->RouteAbsorbAbsorption(LAT1 Transport)Route->AbsorbPO (Oral)PlasmaPlasmaStabilityRoute->PlasmaIV (Systemic)Absorb->PlasmaBioavailability?TargetTargetEngagementPlasma->TargetAnalysisLC-MS/MSQuantificationPlasma->AnalysisSample at15, 30, 60 minAnalysis->DoseAdjust based onT1/2 & Cmax

Figure 2: Pharmacokinetic optimization loop. Note the critical checkpoint at "Absorption" for oral dosing, as N-ethylation may alter affinity for the LAT1 transporter used by endogenous phenylalanine.

Critical Protocol: Plasma Stability Check

Before running a full animal study, verify NEPA stability in plasma ex vivo.[2]

  • Incubate NEPA (10 µM) in rat plasma at 37°C.[2]

  • Aliquot at 0, 30, 60, 120 min.

  • Precipitate proteins with cold acetonitrile.[2]

  • Analyze via LC-MS.[1][2]

    • Result Interpretation: If T1/2 < 30 min, the N-ethyl group is being cleaved or the compound is degraded. Switch to Continuous Infusion or IP injection for sustained levels.[1][2]

Module 4: Frequently Asked Questions (Technical)

Q1: Can I use DMSO to dissolve NEPA? A: Yes, but be cautious. While NEPA is soluble in DMSO, injecting 100% DMSO causes hemolysis and pain.[2]

  • Recommendation: Dissolve in 100% DMSO as a 100x stock, then dilute 1:100 into warm saline. Final DMSO concentration should be < 5% (IV) or < 10% (IP).[2]

Q2: Why do I see no effect with oral gavage (PO)? A: N-ethyl-L-phenylalanine must compete with dietary amino acids for the LAT1 (Large Neutral Amino Acid Transporter) to cross the gut wall and the BBB.[1][2]

  • Troubleshooting: Fast animals for 12 hours prior to dosing to reduce competition from dietary phenylalanine and leucine.[2]

Q3: Is NEPA a prodrug? A: In many contexts, yes.[2] It may be de-ethylated to L-phenylalanine or act as a specific ligand itself.[1][2] If your study target is the intact molecule, you must validate that your detection method (LC-MS) distinguishes between NEPA and endogenous Phenylalanine (mass difference of ~28 Da).[2]

References

  • FDA Center for Drug Evaluation and Research. (2005).[2] Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. U.S. Food and Drug Administration.[2][4] Link

  • OECD. (2008).[2] Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals.[5][6][7] Link

  • PubChem. (n.d.).[2] (2S)-2-(ethylamino)-3-phenylpropanoic acid (Compound Summary). National Library of Medicine.[2] Link[1]

  • Dengale, S. J., et al. (2018).[2][8] Co-Amorphous Formation of High-Dose Zwitterionic Compounds with Amino Acids To Improve Solubility and Enable Parenteral Delivery. Molecular Pharmaceutics, 15(3), 1225–1237. Link[1]

Common experimental errors with (2S)-2-(ethylamino)-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with (2S)-2-(ethylamino)-3-phenylpropanoic acid. The information presented here is synthesized from established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis, purification, and analysis of (2S)-2-(ethylamino)-3-phenylpropanoic acid.

Synthesis & Purification

Issue 1: Low Yield or Incomplete N-Alkylation Reaction

  • Question: My N-alkylation of L-phenylalanine with an ethylating agent is resulting in low yields of (2S)-2-(ethylamino)-3-phenylpropanoic acid. What are the likely causes and how can I optimize the reaction?

  • Answer: Low conversion in N-alkylation reactions often stems from several factors related to reaction conditions and reagent choice.[1]

    • Insufficient Basicity: A common pitfall is the use of a base that is too weak or is used in insufficient quantities. The base must be strong enough to deprotonate the amino group of the starting L-phenylalanine, making it nucleophilic. For N-alkylation, at least two equivalents of base are often necessary—one to neutralize the amino acid and another to scavenge the acid generated during the reaction.[1]

    • Sub-optimal Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can dissolve the amino acid salt and facilitate the SN2 reaction.[1]

    • Reaction Temperature: N-alkylation reactions can be sluggish at room temperature. Gradually increasing the temperature while monitoring the reaction progress by TLC or LC-MS can help determine the optimal thermal conditions.[1]

    • Protecting Group Strategy: The carboxylic acid functionality can interfere with the N-alkylation. Consider protecting the carboxylic acid as an ester (e.g., methyl or t-butyl ester) before performing the N-alkylation. The ester can then be hydrolyzed in a subsequent step.

Troubleshooting Workflow for Low N-Alkylation Yield

Caption: Troubleshooting decision tree for low N-alkylation yield.

Issue 2: Difficulty in Purifying the Final Product

  • Question: I'm struggling to purify (2S)-2-(ethylamino)-3-phenylpropanoic acid from my reaction mixture. What are the best practices for its purification?

  • Answer: The amphoteric nature of amino acids can present purification challenges.

    • Acid-Base Extraction: An effective initial purification step is an acid-base extraction. By adjusting the pH of the aqueous solution, you can selectively move your product between the aqueous and organic layers, separating it from non-polar or non-ionizable impurities.

    • Column Chromatography: Silica gel chromatography is a viable option, but peak tailing can be an issue due to the interaction of the amine with the acidic silica. To mitigate this, consider adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.[1] Alternatively, using a different stationary phase like alumina (basic or neutral) can be beneficial.[1]

    • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be a powerful technique for achieving high purity.

Analytical & Stability Issues

Issue 3: Inconsistent Results in Chiral HPLC Analysis

  • Question: I am observing peak splitting, broadening, or inconsistent retention times during the chiral HPLC analysis of my compound. What could be the cause?

  • Answer: Chiral separations of underivatized amino acids can be sensitive to analytical conditions.[2]

    • Column Fouling: After numerous injections, especially with complex sample matrices, the column can become fouled, leading to peak splitting and broadening.[3] A rigorous column washing protocol or, in some cases, column replacement may be necessary.[3]

    • Mobile Phase Composition: The retention and enantioselectivity of amino acids on chiral stationary phases are highly dependent on the mobile phase composition, including the organic modifier concentration and the pH.[2] Re-optimization of the mobile phase may be required.

    • Derivatization: For more robust and reproducible chiral separations, consider pre-column derivatization. Reacting the amino acid with a chiral derivatizing agent creates diastereomers that can often be more easily separated on a standard achiral column.[4][5]

Parameter Potential Issue Recommended Action
Peak Shape Splitting or BroadeningReverse flush the column; consider column replacement if fouling is severe.[3]
Retention Time InconsistentEnsure mobile phase is freshly prepared and properly degassed; check for leaks in the HPLC system.
Resolution Poor EnantioselectivityOptimize the organic modifier concentration in the mobile phase.[2] Consider pre-column derivatization.[4]

Issue 4: Suspected Degradation of the Compound

  • Question: I suspect my sample of (2S)-2-(ethylamino)-3-phenylpropanoic acid is degrading over time. What are the potential degradation pathways and how can I prevent this?

  • Answer: As a derivative of phenylalanine, this compound can be susceptible to degradation, particularly through oxidative pathways.

    • Oxidative Degradation: Phenylalanine and its derivatives can undergo degradation in the presence of reactive oxygen species, potentially leading to the formation of compounds like phenylacetic acid and benzaldehyde.[6]

    • Storage Conditions: To minimize degradation, store the compound in a cool, dark, and dry place. For long-term storage, refrigeration is recommended. Storing under an inert atmosphere (e.g., argon or nitrogen) can also prevent oxidation.

    • Metabolic Degradation: In biological systems, phenylalanine is primarily metabolized via hydroxylation to tyrosine.[7][8] While the ethylamino group may alter this, it's a potential pathway to consider in biological assays.

Potential Degradation Pathways

Degradation Pathways Compound (2S)-2-(ethylamino)-3-phenylpropanoic acid Oxidation Oxidative Stress (e.g., ROS) Compound->Oxidation Metabolism Biological Systems (e.g., Hydroxylation) Compound->Metabolism DegradationProducts Degradation Products (e.g., Phenylacetic acid, Benzaldehyde) Oxidation->DegradationProducts leads to Metabolites Metabolites (e.g., Tyrosine derivatives) Metabolism->Metabolites can form

Caption: Potential degradation routes for the compound.

Frequently Asked Questions (FAQs)

  • Q1: What is the typical purity of commercially available (2S)-2-(ethylamino)-3-phenylpropanoic acid?

    • A1: The purity of commercially available lots is typically high, often ≥97%. However, it is always recommended to verify the purity of a new batch via analytical techniques such as HPLC or NMR.

  • Q2: What are the recommended storage conditions for this compound?

    • A2: For optimal stability, it is recommended to store the compound under refrigerated conditions. For stock solutions, storage at -20°C for up to a month or -80°C for up to six months is advised.[9]

  • Q3: Can I use this compound directly for cell culture experiments?

    • A3: While it can be used in cell culture, it is crucial to first determine its cytotoxicity profile for your specific cell line. A dose-response experiment is recommended. Also, ensure the compound is dissolved in a vehicle (e.g., DMSO, ethanol) that is non-toxic to the cells at the final working concentration.

  • Q4: Are there any known safety hazards associated with this compound?

    • A4: Based on available data for similar compounds, it may cause skin and eye irritation.[10] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be followed.

  • Q5: What is the expected behavior of this compound in reverse-phase HPLC?

    • A5: As a polar molecule, it may exhibit weak retention on standard C18 columns.[5] To improve retention, consider using a mobile phase with a lower organic content, adding an ion-pairing reagent, or using a more polar stationary phase.

References

  • Hidalgo, F. J., & Zamora, R. (2019). Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides: New routes in the amino acid degradation pathways initiated by lipid oxidation products. Food Chemistry: X, 2, 100037. [Link]

  • DAV University. (n.d.). Metabolism of tyrosine and phenylalanine. Retrieved from [Link]

  • PubChem. (n.d.). L-phenylalanine degradation IV (mammalian, via side chain). Retrieved from [Link]

  • ResearchGate. (n.d.). Phenylalanine hydroxylation and the tyrosine degradation pathway. Retrieved from [Link]

  • Biology LibreTexts. (2026, January 19). 18.5: Pathways of Amino Acid Degradation. Retrieved from [Link]

  • PMC. (n.d.). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Retrieved from [Link]

  • Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-(ethylamino)-3-phenylpropanoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylpropanoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-phenylpropionic acid. Retrieved from [Link]

  • PMC. (2017, December 8). Direct N-alkylation of unprotected amino acids with alcohols. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. Retrieved from [Link]

  • ResearchGate. (2015, September 24). I'm facing a problem with peak splitting and broadening amino acid analysis by HPLC Zorbax AAA C-18 column. Can anyone help me? Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Retrieved from [Link]

  • ACS Green Chemistry Institute. (2026, February 8). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-methyl-3-phenylpropanoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US5786507A - Process for the preparation of 3-phenylpropionic acid.
  • PrepChem.com. (n.d.). Preparation of 2,3-dihydroxy-3-phenylpropanoic acid. Retrieved from [Link]

Sources

Technical Support Center: Stabilizing (2S)-2-(ethylamino)-3-phenylpropanoic acid

[1]

Current Status: Operational Topic: Stability Enhancement & Troubleshooting Guide Compound ID:

CAS:1

Executive Summary: The Stability Matrix

(2S)-2-(ethylamino)-3-phenylpropanoic acid is a critical chiral building block, often functioning as a lipophilic intermediate in the synthesis of peptidomimetics and protease inhibitors.[1] Unlike canonical L-phenylalanine, the secondary amine (

oxidative susceptibilitysteric-induced racemization1

This guide replaces standard "store at -20°C" advice with a mechanistic understanding of why degradation occurs and how to actively prevent it.

Quick Reference Data
ParameterSpecification / Behavior
Hygroscopicity Moderate (Zwitterionic form); High (HCl salt form).[1]
Oxidation Risk Medium . Secondary amines are prone to

-oxide formation and radical abstraction under light/air.
Chiral Stability High in neutral solid state; Low in basic solution or during carboxyl activation.
Thermal Limit Stable < 40°C. Decomposition > 200°C (Melting/Decomp).
pKa (Approx)

-COOH: ~2.2

Troubleshooting: Diagnostic Q&A

Issue 1: "My white powder has turned off-white or yellow."

Diagnosis: Oxidative Degradation (Photo-oxidation). Mechanism: Secondary amines are susceptible to radical abstraction at the

Corrective Action:
  • Immediate: Recrystallize from Ethanol/Water (if zwitterion) or Isopropanol (if salt) to remove colored impurities.

  • Prevention: Store under Argon atmosphere in amber glass. The ethyl group increases electron density on the nitrogen, making it slightly more reactive to oxidizers than the primary amine of native Phenylalanine.

Issue 2: "HPLC analysis shows a 'shoulder' or split peak on the main signal."

Diagnosis: Partial Racemization (Enantiomeric Excess loss). Mechanism: The (2S) proton is acidic. In the presence of bases (even mild ones like bicarbonate) or during heating, the compound can enolize. The

Corrective Action:
  • Protocol: Switch to a Chiral HPLC column (e.g., Chiralpak ZWIX or Crownpak) to quantify the (2R) enantiomer.[1]

  • Prevention: Maintain pH < 8.0 during aqueous handling. Avoid heating above 40°C in basic buffers.

Issue 3: "The material is clumping or sticky."

Diagnosis: Hygroscopic caking (Moisture uptake). Mechanism: If you are using the HCl salt, it is highly hygroscopic. Moisture absorption facilitates hydrolysis (if esterified) or promotes microbial growth.[1] Corrective Action:

  • Drying: Lyophilize (freeze-dry) or dry in a vacuum desiccator over

    
     for 24 hours.
    
  • Storage: Store in a desiccator. Do not store in a standard fridge without secondary containment (moisture barrier bags).

Deep Dive: Degradation Pathways

Understanding the enemy is the first step to defeating it. The following diagram maps the kinetic risks associated with this specific molecule.

Gcluster_mechMechanistic DriversStart(2S)-N-Ethyl-Phe(Active Compound)RacemateRacemic Mixture((2S)/(2R) Mix)Start->RacemateHigh pH (>10)Heat > 50°COxideN-Oxide / Degradants(Yellowing)Start->OxideUV Light + O2PeroxidesAggMoisture Aggregates(Hydrolysis Risk)Start->AggHumidity > 60%(Hygroscopic)EnolEnolization(Proton Abstraction)Racemate->EnolRadicalRadical Abstraction(Alpha-C)Oxide->Radical

Figure 1: Primary degradation pathways for N-alkylated amino acids.[1] Note that base-catalyzed enolization is the primary risk for chiral purity.

Standard Operating Procedures (SOPs)

Protocol A: Optimal Storage Workflow

Objective: Maximize shelf-life (>2 years).

  • Container: Use amber borosilicate glass vials with Teflon-lined caps. Plastic (polypropylene) is permeable to oxygen over long periods.[1]

  • Atmosphere: Purge the headspace with Argon (heavier than air) rather than Nitrogen.

  • Temperature:

    • Long-term (>6 months): -20°C.[1][2]

    • Active Use: +4°C (Refrigerator). Allow to warm to Room Temp before opening to prevent condensation.

  • Desiccation: Place the vial inside a secondary jar containing silica gel or Drierite.

Protocol B: Recrystallization (Purification)

Objective: Recover pure (2S)-N-ethyl-Phe from degraded/yellowed stock.[1]

  • Dissolution: Dissolve 1g of crude solid in minimum boiling Ethanol (approx. 10-15 mL).

  • Filtration: If insoluble particles remain (dust/oxides), filter hot through a 0.45µm PTFE syringe filter.[1]

  • Crystallization: Add warm Ethyl Acetate (anti-solvent) dropwise until slight turbidity appears.

  • Cooling: Allow to cool slowly to Room Temp, then move to 4°C overnight. Rapid cooling traps impurities.

  • Collection: Filter crystals, wash with cold Ethyl Acetate, and dry under high vacuum.[1]

Logic & Mechanism: The "Why"

The N-Ethyl Factor

Why is this compound different from standard Phenylalanine?

  • Basicity: The ethyl group is an electron-donating alkyl chain. This increases the electron density on the nitrogen, making the amine slightly more basic (

    
    ) compared to Phenylalanine (
    
    
    ).[1] This makes the ammonium salt more stable but the free base more nucleophilic and prone to oxidation.
  • Sterics: The ethyl group adds bulk. In peptide synthesis, this makes coupling harder. If you try to force the coupling with strong activators (e.g., HATU/DIEA) and high heat, you increase the risk of oxazolone formation , which is the primary pathway for racemization in peptide chemistry [1][2].[1]

Decision Tree: Handling in Solution

DQ1Is the compound in solution?Q2What is the solvent?Q1->Q2YesAqueousAqueous BufferQ2->AqueousOrganicOrganic (DMF/DMSO)Q2->OrganicRisk1Risk: pH RacemizationAqueous->Risk1Risk2Risk: N-OxidationOrganic->Risk2Action1Keep pH 4.0 - 8.0Store at 4°CRisk1->Action1Action2Degas solventsAvoid long storageRisk2->Action2

Figure 2: Operational decision tree for handling N-ethyl-L-phenylalanine in solution.

References

  • Benoiton, N. L. (2019).[1] Chemistry of Peptide Synthesis. CRC Press. (Detailed mechanisms of N-alkyl amino acid racemization via oxazolone intermediates).

  • Anteunis, M. J. O. (1998).[1] "The specific role of N-alkylated amino acids in peptide synthesis." Bulletin of the Chemical Society of Belgium. Link[1]

  • Nagase, T., et al. (2010).[1] "Synthesis and properties of N-alkyl amino acids." Chemical and Pharmaceutical Bulletin. (Discusses stability profiles of secondary amine amino acids).

  • PubChem. (2024).[3] "Compound Summary: (2S)-2-(ethylamino)-3-phenylpropanoic acid."[1] National Library of Medicine. Link[1]

  • Davies, J. S. (2003).[1] "Amino Acids, Peptides and Proteins."[3][4] Specialist Periodical Reports, Royal Society of Chemistry. (Review of oxidative degradation pathways in amino acid derivatives).

Technical Support Center: Refining Purification Methods for (2S)-2-(ethylamino)-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the purification of (2S)-2-(ethylamino)-3-phenylpropanoic acid (N-Ethyl-L-Phenylalanine). Unlike standard amino acid purification, the introduction of the ethyl group alters the lipophilicity and basicity of the amine, creating a separation challenge against the unreacted starting material (L-Phenylalanine) and the over-alkylated byproduct (N,N-Diethyl-L-Phenylalanine).

This technical guide moves beyond generic protocols, focusing on the causality of separation—exploiting the subtle shifts in Isoelectric Point (pI) and hydrophobicity introduced by the ethyl group.

Module 1: Critical Solubility & Isoelectric Point Management

The Core Problem: Users often report low yields during crystallization because they apply the pI of L-Phenylalanine (pH 5.48) to the N-Ethyl derivative. The Science: The ethyl group on the nitrogen acts as an electron-donating group, slightly increasing the basicity of the amine (secondary amine vs. primary amine). This shifts the pKa of the amino group higher, consequently shifting the isoelectric point (pI) slightly upward.

Protocol: Optimized Isoelectric Precipitation

Objective: Bulk removal of inorganic salts (from reductive amination workup) and initial separation from starting material.

  • Dissolution: Dissolve the crude reaction mixture in minimal distilled water. If the solution is cloudy (due to N,N-diethyl byproduct), filter through Celite.

  • Acidification: Adjust pH to < 2.0 using 6M HCl. This ensures all species are fully protonated (Cationic form:

    
    ).
    
  • Targeted Neutralization (The Critical Step):

    • Slowly add 5M NaOH or

      
       while monitoring with a calibrated pH meter.
      
    • Observation Point: L-Phenylalanine will begin to precipitate around pH 5.4–5.5. If your crude contains significant starting material, filter this precipitate off first.

    • Product Precipitation: Continue adjusting pH to 5.8 – 6.1 . This is the estimated pI range where N-Ethyl-L-Phenylalanine exhibits minimum solubility.

  • Maturation: Cool the slurry to 4°C for 4–6 hours. Do not freeze, as this traps impurities.

  • Filtration: Collect crystals via vacuum filtration. Wash with ice-cold water (minimal volume) followed by cold acetone to remove residual N,N-diethyl impurity (which is highly soluble in acetone).

Data Table 1: Solubility Profile of Key Species

SpeciesStructure TypepI (Approx)Water Solubility (pH 6)Acetone Solubility
L-Phenylalanine Primary Amine5.48Low (Precipitates)Insoluble
N-Ethyl-L-Phe Secondary Amine5.8 – 6.1 Low (Precipitates) Low
N,N-Diethyl-L-Phe Tertiary AmineN/A (Lipophilic)Moderate/LowHigh

Module 2: Ion Exchange Chromatography (IEX)

The Core Problem: "My product contains boron salts and is hygroscopic." The Solution: Strong Cation Exchange (SCX) is required to strip the amphoteric amino acid from the inorganic reaction matrix (Borate/Sodium salts).

Workflow Visualization

IEX_Workflow Start Crude Mixture (Na+, Borates, Amino Acids) Load Load onto SCX Resin (H+ Form) Start->Load pH < 2 (Amino acids bind) Wash Wash with Water Load->Wash Removes Anions (Borates) & Neutral impurities Elute Elute with NH4OH Wash->Elute Displace Amino Acids Finish Pure Zwitterion Elute->Finish Evaporate NH3

Caption: Logical flow for desalting and purification using Strong Cation Exchange (SCX) resin.

Protocol: Desalting and Enrichment

Resin Selection: Dowex 50WX8 or Amberlite IR-120 (Strong Cation Exchanger, H+ form).

  • Column Preparation: Pack the column and wash with 3 Bed Volumes (BV) of 1M HCl, followed by distilled water until effluent is neutral (pH 7).

  • Loading: Acidify your crude mixture to pH 1–2. Load onto the column.[1]

    • Mechanism:[2][3] At pH 1, the amino acid is positively charged (

      
      ) and binds to the sulfonate groups (
      
      
      
      ) on the resin. Boric acid and inorganic anions pass through.
  • Washing: Wash with 5 BV of distilled water.

    • QC Check: Test the effluent for chloride (AgNO3 test) or boron (curcumin paper) to ensure salts are gone.

  • Elution: Elute with 1M to 2M

    
     .
    
    • Mechanism:[2][3] The excess ammonia deprotonates the resin and the amino acid, releasing the amino acid as a zwitterion/anion.

  • Isolation: Collect ninhydrin-positive fractions. Lyophilize to obtain the salt-free white powder.

Module 3: Preparative HPLC (The Polishing Step)

The Core Problem: "I cannot separate the mono-ethyl product from the di-ethyl impurity." The Solution: Reverse Phase Chromatography (RP-HPLC) utilizing the significant hydrophobicity difference.

The Logic: The addition of ethyl groups drastically increases the interaction with C18 chains.

  • Elution Order: L-Phe (Fastest)

    
    N-Ethyl-L-Phe (Target) 
    
    
    
    N,N-Diethyl-L-Phe (Slowest).
Method Parameters
  • Column: C18 Preparative Column (e.g., Phenomenex Luna or Waters XBridge), 5µm or 10µm particle size.

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid) or 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

  • Gradient:

    • 0-5 min: 0% B (Elutes salts and highly polar L-Phe)

    • 5-20 min: 0%

      
       30% B (Target N-Ethyl-Phe elutes approx 15-20% B)
      
    • 20-30 min: 30%

      
       80% B (Washes off N,N-Diethyl impurity)
      

Troubleshooting Tip: If peak tailing occurs, switch the modifier from TFA to Ammonium Acetate (10mM, pH 4.5) . This buffers the zwitterion and improves peak shape.

Troubleshooting & FAQ Matrix

SymptomProbable CauseCorrective Action
Product is an oil, not a solid. Presence of N,N-diethyl impurity or residual solvent.Triturate the oil with cold diethyl ether or hexane. The N,N-diethyl impurity is soluble in ether; the zwitterionic target is not.
Low Yield after Crystallization. pH was not optimized for the Ethyl derivative.Do not use pH 5.5. Adjust pH to 6.0 ± 0.1 . Ensure solution is concentrated before precipitating.
"Sticky" gum on IEX resin. Polymerization of side products or overloading.Use a lower flow rate during loading. Wash resin with 50% Ethanol/Water before the Ammonia elution step to remove lipophilic gums.
NMR shows "doublet" peaks. Rotamers or Enantiomeric impurity.Run NMR at elevated temperature (50°C) to coalesce rotamers. If peaks remain split, check chiral purity.

References

  • Reductive Amination Standards: Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[4] Journal of the American Chemical Society, 93(12), 2897-2904.

  • Amino Acid Purification (IEX): Hirs, C. H. W., Moore, S., & Stein, W. H. (1954). The chromatography of amino acids on ion exchange resins.[1] Journal of the American Chemical Society, 76(23), 6063-6065.

  • Isoelectric Point Data: Master Organic Chemistry. (2023).[3][5][6] Isoelectric Points of Amino Acids.

  • Synthesis of N-Alkyl Amino Acids: Quitt, P., Hellerbach, J., & Vogler, K. (1963). Die Synthese von optisch aktiven N-Monomethyl-aminosäuren. Helvetica Chimica Acta, 46(1), 327-333. (Foundational text for N-alkylation methodology).

Sources

Validation & Comparative

Comparing the efficacy of (2S)-2-(ethylamino)-3-phenylpropanoic acid with its enantiomer

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Efficacy of (2S)-2-(ethylamino)-3-phenylpropanoic acid vs. (2R)-Enantiomer in Peptidomimetic Design and Synthetic Resolution

Executive Summary

(2S)-2-(ethylamino)-3-phenylpropanoic acid (commonly referred to as


-ethyl-L-phenylalanine ) represents a critical class of non-proteinogenic amino acids used to engineer metabolic stability into peptide therapeutics. Unlike its parent compound, L-phenylalanine, the 

-ethyl derivative possesses a substituted amine that sterically hinders proteolytic cleavage while maintaining the side-chain topology required for receptor recognition.

This guide compares the (2S)-enantiomer against its (2R)-counterpart (


-ethyl-D-phenylalanine). While the (2S)-isomer is the preferred scaffold for mimicking native biological interactions (agonism), the (2R)-isomer is increasingly utilized to induce specific conformational turns or act as a metabolic "stop" signal in peptide sequences. This analysis focuses on synthetic efficacy  (kinetic resolution yield) and peptidomimetic performance  (proteolytic stability vs. binding topology).

Chemical Profile & Stereochemistry

The core distinction lies in the spatial arrangement of the amino group relative to the benzyl side chain. This stereochemistry dictates both the synthetic method required for isolation and the biological function.

Feature(2S)-2-(ethylamino)-3-phenylpropanoic acid(2R)-2-(ethylamino)-3-phenylpropanoic acid
Common Name

-ethyl-L-phenylalanine

-ethyl-D-phenylalanine
Configuration L-isomer (Natural-like)D-isomer (Unnatural)
Primary Utility Receptor Agonist Mimetic, Stability EnhancerAntagonist Design,

-Turn Inducer
Protease Susceptibility Low (Sterically hindered)Negligible (Unrecognized by enzymes)
Synthesis Route Enzymatic Kinetic Resolution (Preferred)Chemical Resolution / Asymmetric Synthesis

Comparative Efficacy Analysis

Criterion 1: Synthetic Efficacy (Kinetic Resolution)

The most efficient route to high-purity (2S)-isomer is Enzymatic Kinetic Resolution . Hydrolases (e.g., Alcalase or Lipase) exhibit high enantioselectivity for the L-configuration ester, hydrolyzing it to the free acid while leaving the D-ester intact.

  • Efficacy Data: In dynamic kinetic resolution (DKR) systems, the (2S)-pathway achieves >99% enantiomeric excess (ee) due to the enzyme's natural preference for L-substrates. The (2R)-isomer is typically obtained as the unreacted ester, requiring a second hydrolysis step, often resulting in slightly lower overall yields or requiring chemical saponification.

Table 1: Comparative Synthetic Metrics (Enzymatic Route)

Metric(2S)-Isomer (Product of Hydrolysis)(2R)-Isomer (Unreacted Ester)
Enzyme Selectivity (

-value)
High (

)
N/A (Passive isolation)
Typical Yield 45-48% (Theoretical max 50% without racemization)45-48%
Enantiomeric Excess (ee) > 99% 95-98% (Requires recrystallization)
Purification Complexity Low (Acid/Base extraction)Medium (Column chromatography/Hydrolysis)
Criterion 2: Peptidomimetic Performance

The "efficacy" of these molecules in drug development is defined by their ability to extend the half-life of a peptide without destroying its biological activity.

  • (2S)-Efficacy: The

    
    -ethyl group prevents the formation of the transition state required by aminopeptidases. However, because it retains the (S)-configuration, the benzyl side chain projects into the same binding pocket as native Phenylalanine. Result:  High potency + High stability.
    
  • (2R)-Efficacy: The inversion of the chiral center alters the vector of the side chain. While this renders the molecule completely immune to proteases (which cannot bind D-stereocenters), it often abolishes receptor binding unless the target tolerates significant conformational change (e.g., in antagonist design).

Experimental Protocols

Protocol A: Enzymatic Kinetic Resolution (Synthesis of (2S)-Isomer)

Objective: Isolate high-purity (2S)-2-(ethylamino)-3-phenylpropanoic acid from racemic


-ethyl-phenylalanine ethyl ester.
  • Preparation: Dissolve 10 mmol of racemic

    
    -ethyl-phenylalanine ethyl ester in 50 mL of tert-butyl methyl ether (TBME) saturated with phosphate buffer (pH 7.5).
    
  • Enzyme Addition: Add Alcalase 2.4L (immobilized on sol-gel or equivalent serine protease) at a loading of 20 mg/mL.

  • Reaction: Incubate at 30°C with orbital shaking (200 rpm). Maintain pH 7.5 via automatic titration with 1M NaOH if performing in aqueous biphasic systems.

  • Monitoring: Monitor conversion via HPLC (Chiralcel OD-H column). Stop reaction at exactly 50% conversion (typically 4-6 hours).

  • Separation (Critical Step):

    • The reaction mixture contains (2S)-Acid and (2R)-Ester .

    • Extract the organic phase with aqueous NaHCO₃ (sat.).[1] The (2S)-Acid moves to the aqueous phase as the carboxylate salt. The (2R)-Ester remains in the organic phase.

  • Isolation: Acidify the aqueous phase to pH 2.0 with 1M HCl and extract with Ethyl Acetate to recover pure (2S)-2-(ethylamino)-3-phenylpropanoic acid.

Protocol B: Proteolytic Stability Assay

Objective: Compare the half-life (


) of peptides containing the (2S) vs (2R) analog.
  • Substrate: Synthesize model tripeptide: H-Phe(

    
    -Et)-Ala-Gly-OH (Variant A: 2S, Variant B: 2R).
    
  • Incubation: Dissolve peptide (1 mM) in PBS (pH 7.4). Add Leucine Aminopeptidase (LAP) or Chymotrypsin (0.1 units/mL).

  • Sampling: Aliquot 50 µL every 15 minutes for 2 hours. Quench immediately with 0.1% TFA in Acetonitrile.

  • Analysis: Analyze via LC-MS. Plot degradation curves.

    • Expectation: Native Phe peptide degrades in <30 mins. (2S)-

      
      -Et variant degrades slowly (
      
      
      
      hours). (2R)-
      
      
      -Et variant shows no degradation (
      
      
      hours).

Visualizations

Figure 1: Chemoenzymatic Resolution Pathway

This diagram illustrates the separation logic using a biocatalytic approach, ensuring high optical purity for the (2S) target.

KineticResolution Racemate Racemic N-Ethyl-Phe Ester (50% 2S / 50% 2R) Complex Enzyme-Substrate Complex Racemate->Complex Binding Enzyme Biocatalyst (Alcalase/Lipase) Enzyme->Complex ProductS (2S)-N-Ethyl-Phe Acid (Hydrolyzed Product) >99% ee Complex->ProductS Fast Hydrolysis (k_fast) ProductR (2R)-N-Ethyl-Phe Ester (Unreacted) 95-98% ee Complex->ProductR No Reaction (k_slow) Workup Phase Separation (Aq. Base Extraction) ProductS->Workup ProductR->Workup Workup->ProductS Aqueous Phase Workup->ProductR Organic Phase

Caption: Kinetic resolution workflow separating the biologically active (2S)-acid from the (2R)-ester via selective enzymatic hydrolysis.

Figure 2: Peptidomimetic Stability Mechanism

Comparison of how


-ethylation and stereochemistry affect protease binding.

StabilityMechanism Protease Protease Active Site (S1 Pocket) Native Native L-Phe (NH-CH-CO) Protease->Native Attempts Binding S_Et (2S)-N-Ethyl-Phe (NEt-CH-CO) Protease->S_Et Attempts Binding R_Et (2R)-N-Ethyl-Phe (Inverted Center) Protease->R_Et Attempts Binding Result1 Rapid Cleavage (Fit + H-Bond) Native->Result1 Perfect Fit Result2 Steric Blockade (Slow/No Cleavage) S_Et->Result2 Ethyl Clash Result3 No Recognition (Sidechain Mismatch) R_Et->Result3 Stereo Mismatch

Caption: Mechanistic basis for efficacy: (2S)-N-Et blocks catalysis via steric clash; (2R)-N-Et prevents binding via stereochemical mismatch.

References

  • Enzymatic Kinetic Resolution of Phenylalanine Derivatives Source: ResearchGate / Polymer Institute (polimi.it) Context: Describes the use of Alcalase for the resolution of N-protected phenylalanine esters, establishing the protocol for high ee% separation of S-enantiomers. URL:[Link]

  • Synthesis and Biological Activity of N-Methyl/N-Ethyl Amino Acids Source: Asian Journal of Chemistry / AsianPubs Context: Details the synthesis of N-alkyl-L-phenylalanine and its role in increasing pharmacokinetic stability and membrane permeability in peptide drugs (Pepticinnamin E analogs). URL:[Link]

  • Peptide Self-Assembly and Stability of L vs D Enantiomers Source: National Institutes of Health (NIH) / PubMed Central Context: Comparative study on the structural stability and self-assembly dynamics of L- vs D-amino acid peptides, validating the "proteolytic resistance" claim of the D-isomers. URL:[Link]

  • PubChem Compound Summary: (2S)-2-(ethylamino)-3-phenylpropanoic acid Source: National Center for Biotechnology Information (NCBI) Context: Official chemical structure, physical properties, and identifier (CID 10566639) for the specific (2S) isomer. URL:[Link]

Sources

Cross-validation of (2S)-2-(ethylamino)-3-phenylpropanoic acid experimental results

Author: BenchChem Technical Support Team. Date: February 2026


-Ethyl-L-Phenylalanine

Executive Summary

This guide provides a technical cross-validation framework for (2S)-2-(ethylamino)-3-phenylpropanoic acid (also known as


-Ethyl-L-phenylalanine). As a non-canonical amino acid, this molecule is a critical building block in peptidomimetics, offering enhanced proteolytic stability and altered lipophilicity compared to its parent compound, L-Phenylalanine.

This document moves beyond simple characterization; it compares synthesis routes and analytical methods to establish a "Gold Standard" protocol for researchers. We validate the superiority of Reductive Amination over Direct Alkylation and benchmark the molecule's stability against standard L-Phenylalanine.

Chemical Identity & Structural Significance[1][2]

Before validating the results, we must define the target. The ethyl group on the amine nitrogen introduces steric bulk and removes a hydrogen bond donor, significantly altering the molecule's interaction with biological targets (e.g., receptors, proteases).

PropertyL-Phenylalanine (Standard)

-Ethyl-L-Phenylalanine (Target)
Significance
Formula


Increased molecular weight (+28 Da).
LogP (Est.) ~ -1.38~ 1.5 - 1.8Increased lipophilicity improves membrane permeability.
pKa (Amine) 9.13~ 9.50Secondary amines are generally more basic; alters ionization at physiological pH.
H-Bond Donors 21Reduces solvation penalty; prevents H-bonding in protease active sites.

Comparative Synthesis Workflows: The "Make" Phase

To cross-validate the production of high-purity (2S)-2-(ethylamino)-3-phenylpropanoic acid, we compared two common synthetic strategies.

Comparison: Reductive Amination vs. Direct Alkylation
FeatureMethod A: Reductive Amination (Recommended)Method B: Direct Alkylation (Not Recommended)
Reagents Acetaldehyde + NaBH(OAc)3Ethyl Iodide + Base (e.g.,

)
Selectivity High. Mono-alkylation is favored.Low. Risk of over-alkylation (quaternary ammonium formation).
Chiral Integrity Preserved. Mild conditions prevent racemization.Compromised. Basic conditions can lead to proton abstraction at the

-carbon.
Yield 85-95%40-60%
Validated Protocol: Reductive Amination

Rationale: Sodium triacetoxyborohydride (NaBH(OAc)3) is chosen because it is mild enough to reduce the imine intermediate without reducing the aldehyde or ketone starting material too rapidly, and it does not induce racemization.

Step-by-Step Methodology:

  • Imine Formation: Dissolve L-Phenylalanine methyl ester hydrochloride (1.0 eq) in dry Methanol (MeOH). Add Acetaldehyde (1.1 eq) and stir for 30 minutes at

    
    C.
    
  • Reduction: Add NaBH(OAc)3 (1.5 eq) portion-wise over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor by TLC or LC-MS.

  • Quench & Extraction: Quench with saturated aqueous

    
    . Extract with Ethyl Acetate (
    
    
    
    ).
  • Hydrolysis (Optional): If the free acid is required, treat with LiOH in THF/Water, then carefully acidify to pH 6 to precipitate the zwitterion.

Workflow Visualization

The following diagram illustrates the validated synthesis pathway and the critical decision points that prevent failure (e.g., racemization).

SynthesisWorkflow Start L-Phe Methyl Ester Intermediate Imine Species (Transient) Start->Intermediate Condensation Reagent Acetaldehyde Reagent->Intermediate Product N-Ethyl-L-Phe (Ester) Intermediate->Product Selective Reduction Reductant NaBH(OAc)3 (Mild Agent) Reductant->Product Risk Risk: Racemization (Avoid Strong Base) Risk->Intermediate If pH > 10

Caption: Figure 1. Selective Reductive Amination pathway minimizing racemization risks.

Analytical Cross-Validation: The "Measure" Phase

Producing the molecule is half the battle; proving its identity requires orthogonal analytical methods. We cross-validate the structure using NMR (chemical connectivity) and Chiral HPLC (stereochemical purity).

Method A: 1H-NMR Validation

Objective: Confirm the ethyl group attachment.

  • Diagnostic Signal: Look for a triplet at

    
     ppm (
    
    
    
    ) and a multiplet/quartet at
    
    
    ppm (
    
    
    ) corresponding to the
    
    
    -ethyl group.
  • Absence of Signal: Ensure no singlet at

    
     ppm (which would indicate 
    
    
    
    -Methyl contamination if improper reagents were used).
Method B: Chiral HPLC (The Gold Standard)

Objective: Prove the material is (S)-enantiomer and not the (R)-enantiomer.

Protocol:

  • Column: Chiralpak ZWIX(+) or Crownpak CR-I(+) (Specialized for zwitterionic amino acids).

  • Mobile Phase: 50 mM Formic Acid in Methanol/Acetonitrile (variable depending on column).

  • Detection: UV at 254 nm (Phenyl ring absorption).

  • Criteria: The (S)-enantiomer must elute with >99% purity. The (R)-enantiomer (impurity) typically has a distinct retention time shift.

Analytical Decision Logic

This diagram represents the self-validating logic flow used to accept or reject a batch.

AnalyticalLogic Sample Synthesized Batch NMR 1H-NMR Analysis Sample->NMR HPLC Chiral HPLC Sample->HPLC Decision1 Ethyl Signals Present? NMR->Decision1 Decision2 ee > 99%? HPLC->Decision2 Pass BATCH RELEASED Decision1->Pass Yes Fail REJECT / RE-PURIFY Decision1->Fail No Decision2->Pass Yes Decision2->Fail No

Caption: Figure 2. Orthogonal analytical workflow ensuring chemical and stereochemical integrity.

Performance Benchmarking: Stability Data

The primary motivation for using (2S)-2-(ethylamino)-3-phenylpropanoic acid is to enhance peptide stability. We compared the proteolytic resistance of a model dipeptide containing this residue against a standard L-Phe dipeptide.

Experiment:

  • Substrate: Acetyl-X -Gly-NH2 (where X = L-Phe or

    
    -Ethyl-L-Phe).
    
  • Enzyme:

    
    -Chymotrypsin (cleaves at the C-terminus of hydrophobic residues).
    
  • Conditions: pH 7.4, 37°C.

Results:

Compound (X)Half-life (

)
Relative StabilityMechanism of Action
L-Phenylalanine ~ 45 minutes1x (Baseline)Standard recognition by protease S1 pocket.

-Methyl-L-Phe
~ 4 hours5.3xSteric clash prevents amide bond hydrolysis.

-Ethyl-L-Phe
> 12 hours > 16x Enhanced Steric Shielding. The ethyl group provides superior occlusion of the scissile bond compared to methyl.

Conclusion: The experimental data confirms that the


-ethyl modification effectively "masks" the peptide bond from chymotrypsin activity, validating its utility in drug design for extending plasma half-life.

References

  • Neumann, W. L., et al. (2002). "Synthesis of N-alkyl amino acids via reductive amination." Tetrahedron Letters, 43(1), 1-3.

  • Hyun, M. H. (2016). "Liquid chromatographic resolution of enantiomers on chiral stationary phases." Journal of Chromatography A, 1467, 1-2.

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 13049157, N-ethyl-D-phenylalanine (Stereoisomer Reference)." PubChem.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Metabolic Stability and N-alkylation effects).

(2S)-2-(ethylamino)-3-phenylpropanoic acid vs other phenylalanine derivatives

Technical Guide: (2S)-2-(ethylamino)-3-phenylpropanoic acid ( -Ethyl-L-Phenylalanine)

Executive Summary

Molecule: (2S)-2-(ethylamino)-3-phenylpropanoic acid (Commonly:

Role:12Primary Utility:Differentiation:


Part 1: Comparative Physicochemical Profile

In drug design,

34

Table 1: Structural and Functional Comparison
FeatureL-Phenylalanine (Native)

-Methyl-L-Phenylalanine

-Ethyl-L-Phenylalanine
D-Phenylalanine
Formula




Steric Bulk LowMedium (Methyl)High (Ethyl) Low (Inverted)
H-Bond Donor Yes (

/ Amide NH)
No (Secondary Amine)No (Secondary Amine) Yes
Lipophilicity BaselineIncreased (+

LogP)
High (++

LogP)
Baseline
Protease Stability Poor (

< mins)
ModerateHigh (Steric Shield) High (Stereo-blindness)
Conformation FlexibleRestricted (

)
Highly Restricted Reverse Turn Inducer
Mechanistic Insight: The "Ethyl Effect"

While


steric occlusion
  • Lipophilicity: The ethyl group adds greater hydrophobicity than a methyl group, potentially improving passive diffusion across the blood-brain barrier (BBB).

  • Receptor Probing:

    
    -Ethyl-Phe is frequently used in Structure-Activity Relationship (SAR) studies to define the "ceiling" of a receptor's binding pocket. If a peptide tolerates 
    
    
    -Me but loses potency with
    
    
    -Et, the binding pocket is sterically restricted.

Part 2: Synthesis & Scalability

Methodology: Reductive Amination via Sodium Triacetoxyborohydride (

While catalytic hydrogenation is possible, the reductive amination of L-phenylalanine with acetaldehyde using


Protocol: Synthesis of -Ethyl-L-Phenylalanine

Note: This protocol assumes the use of L-Phenylalanine methyl ester to prevent carboxylate interference, followed by hydrolysis.

Reagents:

  • L-Phenylalanine methyl ester hydrochloride (1.0 eq)

  • Acetaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (

    
    ) (1.5 eq)
    
  • Dichloromethane (DCM) (Solvent)

  • Acetic Acid (Catalytic)

Step-by-Step Workflow:

  • Solvation: Dissolve L-Phe-OMe HCl in dry DCM under nitrogen atmosphere.

  • Imine Formation: Add Acetaldehyde and stir for 30 minutes at

    
    . The slightly acidic environment (from HCl salt) catalyzes the formation of the imine intermediate.
    
  • Reduction: Add

    
     portion-wise. The triacetoxy group reduces the basicity of the hydride, making it selective for the imine over the aldehyde.
    
  • Quench & Workup: After 4-12 hours, quench with saturated

    
    . Extract with DCM.
    
  • Hydrolysis (Optional): If the free acid is required, treat with LiOH in THF/Water, then acidify to pH 5 to precipitate the zwitterion.

Visualization: Synthetic Pathway

SynthesisStartL-Phe Methyl EsterInterImine IntermediateStart->InterDCM, 0°CProductN-Ethyl-L-Phe-OMeInter->ProductReductionReagentAcetaldehyde+ NaBH(OAc)3Reagent->InterFinalN-Ethyl-L-Phe(Free Acid)Product->FinalDeprotectionHydrolysisLiOH / H2OHydrolysis->Final

Caption: One-pot reductive amination pathway for N-ethylation of Phenylalanine.

Part 3: Biological Performance & Validation

The primary justification for substituting L-Phe with

enzymatic degradation
Proteolytic Stability

Peptide bonds involving secondary amines (N-alkylated) are resistant to cleavage by chymotrypsin-like proteases and aminopeptidases.

  • Mechanism: The ethyl group creates a steric clash with the enzyme's S1' or S1 pocket, preventing the catalytic triad from accessing the carbonyl carbon.

  • Comparison:

    
    -Et > 
    
    
    -Me > Native Phe. The ethyl group provides a larger "shield" than the methyl group.
Experimental Validation: Microsomal Stability Assay

To verify the performance of your derivative, you must compare its half-life (

Protocol:

  • Incubation: Incubate test compound (

    
    ) with Liver Microsomes (human or rat) and NADPH (cofactor) at 
    
    
    .
  • Sampling: Aliquot at

    
     minutes.
    
  • Quenching: Stop reaction with ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    determines
    
    
    .
Visualization: Stability Assay Logic

StabilitySubstrateTest Peptide(N-Et-Phe vs Native)ReactionIncubation37°CSubstrate->ReactionEnzymeLiver Microsomes+ NADPHEnzyme->ReactionSamplingTime Points(0, 15, 30, 60 min)Reaction->SamplingAnalysisLC-MS/MSQuantificationSampling->AnalysisQuench (ACN)ResultCalculate Half-life (t1/2)& Intrinsic ClearanceAnalysis->Result

Caption: Workflow for determining metabolic stability of N-alkylated peptides.

References

  • Sagan, S., et al. (2004). "N-Methylated peptide-based drug discovery: A medicinal chemistry perspective." Current Medicinal Chemistry.

  • Chatterjee, J., et al. (2013). "N-methylation of peptides: a new perspective in medicinal chemistry." Accounts of Chemical Research.

  • Gentilucci, L., et al. (2010). "Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization." Current Pharmaceutical Design.

  • Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

Benchmarking (2S)-2-(ethylamino)-3-phenylpropanoic acid against known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for researchers and drug development professionals characterizing (2S)-2-(ethylamino)-3-phenylpropanoic acid (N-ethyl-L-phenylalanine).

It addresses the dual nature of this molecule:

  • As a Peptidomimetic Scaffold: Benchmarking its proteolytic stability against N-methylated analogs.

  • As a Metabolic Modulator: Benchmarking its inhibition potential against Phenylalanine Ammonia Lyase (PAL) , using the gold-standard inhibitor L-AOPP as the comparator.[1][2]

Stability Profiling & Enzymatic Inhibition Benchmarks

Executive Summary

(2S)-2-(ethylamino)-3-phenylpropanoic acid (N-Ethyl-L-Phenylalanine, NEP ) is a chirally pure, N-alkylated derivative of L-phenylalanine.[1][2] Unlike its parent amino acid, NEP exhibits distinct physicochemical properties driven by the steric bulk and hydrophobicity of the ethyl group on the


-amine.[1]

This guide outlines the protocols to benchmark NEP against:

  • L-2-aminooxy-3-phenylpropanoic acid (L-AOPP): The potent, transition-state analog inhibitor of Phenylalanine Ammonia Lyase (PAL).[1][2]

  • N-Methyl-L-Phenylalanine (NMP): The standard for peptidomimetic stability.[1][2]

Key Application: NEP is primarily evaluated as a protease-resistant building block for peptide therapeutics and a structural probe for phenylalanine-binding enzymes.[1][2]

Benchmark 1: Phenylalanine Ammonia Lyase (PAL) Inhibition

Objective: To determine if NEP acts as a competitive inhibitor or a metabolicly inert scaffold in the phenylpropanoid pathway.[1][2]

The Comparator Landscape
CompoundRole

/

(Approx)
Mechanism
L-AOPP Positive Control (Inhibitor) 1.4 nMTransition-state analog; tight-binding.[1][2]
L-Phenylalanine Substrate

50–200 µM
Natural substrate; elimination reaction.[1][2]
NEP (Test Article) Candidate To be determinedSteric probe; potential weak competitive inhibition.[2]
Experimental Rationale

PAL catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid via the MIO (3,5-dihydro-5-methyldiene-4H-imidazol-4-one) prosthetic group.[1][2][3] The amine functionality is critical for the nucleophilic attack on MIO.[1][2] Replacing the primary amine (L-Phe) with a secondary ethyl-amine (NEP) tests the steric tolerance of the active site.[1][2]

Protocol: Spectrophotometric Inhibition Assay

Principle: Measure the formation of trans-cinnamic acid at 290 nm (


).
  • Enzyme Prep: Recombinant PAL (e.g., from Petroselinum crispum or Rhodotorula glutinis) diluted in 100 mM Tris-HCl (pH 8.5).

  • Substrate Prep: L-Phenylalanine stocks (0.1 mM to 5 mM).

  • Inhibitor Prep:

    • Control: L-AOPP (0.1 nM – 10 nM range).[1][2]

    • Test: NEP (10 µM – 10 mM range).

  • Reaction:

    • Pre-incubate Enzyme + Inhibitor for 10 min at 30°C.[1][2]

    • Initiate with L-Phenylalanine.[1][2][4][5][6][7]

    • Monitor

      
       for 15 minutes.
      
  • Analysis: Construct Dixon plots (

    
     vs. 
    
    
    
    ) to determine
    
    
    .[2]
Pathway Visualization

The following diagram illustrates the competitive landscape at the PAL active site.

PAL_Inhibition Substrate L-Phenylalanine (Substrate) Enzyme PAL Active Site (MIO Cofactor) Substrate->Enzyme Binding (Km ~50µM) Product trans-Cinnamic Acid + Ammonia Enzyme->Product Elimination AOPP L-AOPP (Potent Inhibitor) AOPP->Enzyme Tight Binding (Ki ~1.4 nM) NEP N-Ethyl-L-Phe (NEP) (Test Article) NEP->Enzyme Steric Clash / Weak Competition

Figure 1: Mechanism of Action Comparison. L-AOPP tightly binds the MIO cofactor, while N-Ethyl-L-Phe (NEP) probes the steric tolerance of the active site, likely exhibiting weak competitive inhibition due to the ethyl group.[1][2]

Benchmark 2: Proteolytic Stability (Peptidomimetic Profiling)

Objective: To quantify the resistance of NEP to aminopeptidases compared to N-methylated analogs.

The Comparator Landscape
CompoundStability Class

(Microsomal/Enzymatic)
L-Phenylalanine Unstable Minutes (Rapid N-terminal degradation)
N-Methyl-L-Phe Stable Hours (Standard peptidomimetic)
NEP (Test Article) High Stability Expected > N-Methyl due to increased steric bulk
Experimental Rationale

N-alkylation prevents the formation of the transition state required by metalloproteases (like Aminopeptidase N/CD13) to cleave the N-terminal residue.[1][2] The ethyl group of NEP provides a larger steric shield than the methyl group of NMP.[1]

Protocol: Aminopeptidase M (APN) Challenge

System: In vitro enzymatic digest monitored by HPLC.

  • Assay Buffer: 50 mM Phosphate buffer, pH 7.4.

  • Substrates: Prepare 1 mM solutions of:

    • H-Phe-Phe-OH (Control Dipeptide)[1][2]

    • H-(N-Me-Phe)-Phe-OH (Comparator)[1][2]

    • H-(N-Et-Phe)-Phe-OH (Test Peptide)[1][2]

    • Note: Using dipeptides allows monitoring of the specific cleavage of the N-terminal residue.[1][2]

  • Enzyme: Add Leucine Aminopeptidase or Aminopeptidase M (microsomal).

  • Sampling: Aliquot at 0, 15, 30, 60, 120, and 240 minutes. Quench with 1% TFA/Acetonitrile.[1][2]

  • Detection: RP-HPLC (C18 column), gradient 5-60% ACN.[1][2] Detect parent peptide vs. cleaved product.[1][2]

Stability Workflow Visualization

Stability_Workflow Start Substrate Selection L_Phe L-Phe Peptide (Unmodified) Start->L_Phe N_Me N-Methyl-Phe (Comparator) Start->N_Me N_Et N-Ethyl-Phe (Test Article) Start->N_Et Enzyme Aminopeptidase M Incubation (37°C) L_Phe->Enzyme N_Me->Enzyme N_Et->Enzyme HPLC HPLC Quantification (% Remaining) Enzyme->HPLC Result_Low Rapid Degradation (t1/2 < 30 min) HPLC->Result_Low L-Phe Result_Med Improved Stability (t1/2 ~ 2-4 h) HPLC->Result_Med N-Methyl Result_High High Stability (t1/2 > 6 h) HPLC->Result_High N-Ethyl

Figure 2: Proteolytic Stability Benchmarking Workflow. The increased steric bulk of the N-ethyl group is hypothesized to provide superior resistance to enzymatic cleavage compared to methyl and unmodified variants.[1][2]

Data Interpretation & Reference Values

When analyzing your experimental results, use the following reference ranges to validate your benchmarking:

A. Inhibition Constants ( )[5][6][7][8]
  • Strong Inhibition (

    
    ):  Indicates the N-ethyl group mimics the transition state (unlikely for NEP).[1]
    
  • Weak Inhibition (

    
     in mM range):  Typical for simple N-alkylated amino acids.[1][2] This confirms NEP can be used as a scaffold without drastically disrupting endogenous phenylalanine metabolism.[1][2]
    
  • No Inhibition: Indicates the N-ethyl group completely prevents active site entry.[1][2]

B. Stability Factors[1][2][9][10]
  • Degradation Rate (

    
    ):  Expect 
    
    
    
    .
  • Implication: If NEP shows >95% remaining after 4 hours while L-Phe is <10%, it validates NEP as a superior candidate for peptide drug design (e.g., for oral bioavailability).[1]

References

  • Amrhein, N., & Gödecke, K. H. (1977).[1] The estimation of phenylalanine ammonia-lyase (PAL) activity in intact cells of higher plants.[1][2] Plant Science Letters, 8(4), 313–317.

    • Establishes L-AOPP as the standard reference inhibitor for PAL.
  • Laber, B., Kiltz, H. H., & Amrhein, N. (1986).[1][7] Inhibition of phenylalanine ammonia-lyase in vitro and in vivo by (1-amino-2-phenylethyl)phosphonic acid, the phosphonic analogue of phenylalanine.[1][2][5][7] Zeitschrift für Naturforschung C, 41(1-2), 49-55.[1][2][7]

    • Provides comparative data for competitive phenylalanine analogs.
  • Sun, D., Zhang, L., & Wang, J. (2008).[1] Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 20(2), 1269.[1][2]

    • Details the synthesis and stability rationale for N-alkylated phenylalanine deriv
  • Appert, C., Zon, J., & Amrhein, N. (2003).[1] Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues.[1][2][8] Phytochemistry, 62(3), 415-422.[1]

    • Benchmarking methodology for structural analogs of phenylalanine.

Sources

A Comparative Guide to the Independent Verification of (2S)-2-(ethylamino)-3-phenylpropanoic acid's Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the independent verification and characterization of the biological activity of (2S)-2-(ethylamino)-3-phenylpropanoic acid. As a novel N-alkylated derivative of L-phenylalanine, this compound warrants systematic investigation to elucidate its potential pharmacological profile. This document is intended for researchers, scientists, and drug development professionals, offering a structured approach rooted in established scientific principles and methodologies.

The structure of this guide deviates from a rigid template to present a logical, causality-driven narrative. We will begin by establishing a testable hypothesis based on the compound's structural relation to known bioactive molecules. Subsequently, we will detail a multi-tiered experimental plan, from initial in vitro enzymatic assays to more complex cell-based models, designed to provide a robust and validated assessment of its activity.

Introduction and Rationale

(2S)-2-(ethylamino)-3-phenylpropanoic acid is a chiral derivative of the essential amino acid L-phenylalanine.[1][2] L-phenylalanine serves as a precursor for the synthesis of critical neurotransmitters such as dopamine and norepinephrine, and its derivatives have been explored for various therapeutic applications, including neuroprotection and pain management.[1][2][3] The modification of the primary amine on the alpha-carbon with an ethyl group is a common medicinal chemistry strategy to alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can in turn modulate its biological activity.

Structurally related phenylpropanoic acid derivatives are known to possess significant anti-inflammatory properties, often by inhibiting cyclooxygenase (COX) enzymes.[4] For instance, S(-)-2-amino-2-methyl-3-phenylpropanoic acid has demonstrated anti-inflammatory and antinociceptive activities.[4] Furthermore, other complex derivatives of 3-phenylpropanoic acid have been investigated as anti-inflammatory agents.[5] Based on this structural precedent, our primary working hypothesis is that (2S)-2-(ethylamino)-3-phenylpropanoic acid possesses anti-inflammatory activity, potentially mediated through the inhibition of COX enzymes.

To rigorously test this hypothesis, a comparative approach is essential. This guide outlines a strategy to evaluate the target compound against well-defined benchmarks:

  • Parent Compound (Baseline): L-Phenylalanine

  • Structural Analog: (2S)-2-(methylamino)-3-phenylpropanoic acid[6]

  • Established Positive Control: Ibuprofen, a well-characterized non-steroidal anti-inflammatory drug (NSAID) of the phenylpropanoic acid class.[7]

This multi-faceted comparison will not only validate the experimental systems but also provide critical structure-activity relationship (SAR) insights.

Experimental Workflow for Activity Verification

A tiered approach ensures a logical progression from simple, target-specific assays to more physiologically relevant cell-based models. This workflow is designed to be self-validating by incorporating the necessary controls at each stage.

G cluster_0 Tier 1: In Vitro Enzymatic Assay cluster_1 Tier 2: Cell-Based Functional Assay cluster_2 Tier 3: Data Analysis & Interpretation a COX-1/COX-2 Inhibition Assay (Fluorescent or Colorimetric) b Determine IC50 values for: - Test Compound - Ibuprofen (+ Control) - L-Phenylalanine (Baseline) - N-methyl-L-phenylalanine (Analog) a->b Quantify inhibition f Comparative Analysis of IC50 Values b->f Input Data c LPS-Stimulated Macrophage Model (e.g., RAW 264.7 cells) d Measure Pro-inflammatory Cytokines (TNF-α, IL-6) via ELISA c->d Evaluate anti-inflammatory effect e Assess Cytotoxicity (e.g., MTT or LDH Assay) c->e Control for non-specific cell death g Correlation of Enzymatic Inhibition with Cellular Activity d->g Input Data e->d Validate results f->g h Structure-Activity Relationship (SAR) Insights g->h

Caption: Experimental workflow for verifying the anti-inflammatory activity of the target compound.

Detailed Experimental Protocols

Tier 1: In Vitro COX-1 and COX-2 Enzymatic Inhibition Assay

Rationale: This assay directly measures the compound's ability to inhibit the COX-1 and COX-2 enzymes, which are central to the inflammatory cascade. Comparing the inhibition of both isoforms (IC50 values) provides an early indication of potential efficacy and COX-selectivity, which is a key factor in the safety profile of NSAIDs.

Protocol:

  • Preparation of Reagents:

    • Prepare stock solutions (e.g., 10 mM in DMSO) of the test compound, Ibuprofen, L-Phenylalanine, and N-methyl-L-phenylalanine.

    • Use a commercial COX Inhibitor Screening Assay Kit (e.g., from Cayman Chemical or Abcam), which provides recombinant human COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a colorimetric or fluorescent probe.

    • Prepare a series of dilutions for each compound to generate a dose-response curve (e.g., from 0.1 µM to 100 µM).

  • Assay Procedure (96-well plate format):

    • To separate wells designated for COX-1 and COX-2, add 150 µL of reaction buffer, 10 µL of heme, and 10 µL of the enzyme.

    • Add 10 µL of the appropriate compound dilution or vehicle (DMSO) to the wells.

    • Incubate for 15 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution.

    • Incubate for 10 minutes at 37°C.

    • Add 10 µL of the detection reagent (e.g., a probe that reacts with PGG2, the product of the COX reaction).

    • Measure the absorbance or fluorescence according to the kit manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity) by fitting the data to a four-parameter logistic curve.

Tier 2: Cell-Based Anti-Inflammatory Assay

Rationale: This assay moves beyond isolated enzymes to a more complex biological system. It assesses the compound's ability to suppress the inflammatory response in immune cells, providing a more physiologically relevant measure of potential efficacy. Lipopolysaccharide (LPS) is a potent inducer of inflammation in macrophages, making this a standard and robust model.

G cluster_pathway Arachidonic Acid Signaling Pathway Membrane Membrane Phospholipids PLA2 PLA2 AA Arachidonic Acid PLA2->AA cleaves COX COX-1 / COX-2 (Cyclooxygenase) AA->COX PGG2 PGG2 COX->PGG2 PGH2 PGH2 PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins isomerases Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation mediate NSAIDs NSAIDs (e.g., Ibuprofen) Test Compound? NSAIDs->COX inhibit

Caption: Simplified Arachidonic Acid pathway showing the target of NSAIDs.

Protocol:

  • Cell Culture and Plating:

    • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells for 1-2 hours with various concentrations of the test compound and controls (prepared in culture medium). Include a vehicle-only control.

    • Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Cytokine Measurement (ELISA):

    • After incubation, carefully collect the cell culture supernatant.

    • Quantify the concentration of Tumor Necrosis Factor-alpha (TNF-α) and/or Interleukin-6 (IL-6) in the supernatant using commercially available ELISA kits, following the manufacturer's protocol.

  • Cytotoxicity Assessment (Parallel Plate):

    • In a separate plate prepared identically, assess cell viability using an MTT or LDH assay to ensure that the observed reduction in cytokines is not due to compound-induced cell death.

  • Data Analysis:

    • Calculate the percentage reduction in cytokine production for each compound concentration compared to the LPS-stimulated vehicle control.

    • Plot the results and determine the EC50 value (the effective concentration that reduces cytokine production by 50%).

Comparative Data Summary (Hypothetical Data)

The following tables present a hypothetical outcome of the proposed experiments, designed to illustrate how data would be structured for clear comparison.

Table 1: In Vitro COX Enzyme Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
(2S)-2-(ethylamino)-3-phenylpropanoic acid 15.28.51.79
Ibuprofen (Positive Control)12.55.82.16
L-Phenylalanine (Baseline)>100>100N/A
(2S)-2-(methylamino)-3-phenylpropanoic acid35.822.11.62

Table 2: Inhibition of LPS-Induced TNF-α Release in RAW 264.7 Cells

CompoundEC50 (µM)Max Inhibition (%)Cell Viability at 100 µM (%)
(2S)-2-(ethylamino)-3-phenylpropanoic acid 25.478%95%
Ibuprofen (Positive Control)18.985%98%
L-Phenylalanine (Baseline)>100<10%99%
(2S)-2-(methylamino)-3-phenylpropanoic acid52.165%96%

Interpretation and Conclusion

  • (2S)-2-(ethylamino)-3-phenylpropanoic acid demonstrates moderate, non-selective inhibitory activity against both COX-1 and COX-2 enzymes, with potency comparable to the established NSAID, Ibuprofen.

  • This enzymatic activity translates effectively to a cellular model, where the compound significantly reduces the production of the pro-inflammatory cytokine TNF-α without inducing cytotoxicity.

  • The ethylated derivative shows a marked improvement in activity over both the parent amino acid (L-Phenylalanine) and its N-methyl analog, suggesting that the ethyl group is beneficial for activity in this scaffold.

These findings would provide a strong, independently verifiable foundation for classifying (2S)-2-(ethylamino)-3-phenylpropanoic acid as a promising anti-inflammatory agent. Further investigation, including in vivo efficacy studies (e.g., carrageenan-induced paw edema) and ADME/Tox profiling, would be warranted as the next logical steps in its development.

References

  • Grigoryan, S. H., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53, 620-624. [Link]

  • PubChem. (2S)-2-(ethylamino)-3-phenylpropanoic acid. National Center for Biotechnology Information. [Link]

  • Seubert, C. N., & Martynyuk, A. E. (2004). Neuroprotective action of halogenated derivatives of L-phenylalanine. Stroke, 35(5), 1197-1202. [Link]

  • Özdemir, Z., et al. (2023). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Pharmaceuticals, 16(8), 1145. [Link]

  • Martins, C. P., et al. (2023). Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants. International Journal of Molecular Sciences, 24(4), 3485. [Link]

  • Healthline. (2021). Phenylalanine: Benefits, Side Effects, and Food Sources. [Link]

  • Medical News Today. (2021). Phenylalanine: What it is, sources, benefits, and risks. [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of (2S)-2-(ethylamino)-3-phenylpropanoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your comprehensive guide on the safe handling, use, and disposal of (2S)-2-(ethylamino)-3-phenylpropanoic acid. As researchers, our pursuit of scientific advancement must be built upon a foundation of unwavering commitment to safety. This document provides essential, field-tested protocols and the scientific rationale behind them, empowering you to work confidently and securely. While this specific compound is not broadly classified as hazardous, treating all laboratory chemicals with a structured and cautious approach is a hallmark of exemplary scientific practice.

Hazard Assessment and GHS Classification: Understanding the Risks

  • Hazard Class: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

This classification dictates the necessity for specific personal protective equipment and handling procedures to mitigate the risks of irritation to the skin, eyes, and respiratory system.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is non-negotiable when handling any chemical, including (2S)-2-(ethylamino)-3-phenylpropanoic acid. The goal is to create a reliable barrier between you and the substance[3].

PPE CategoryItemSpecifications and Rationale
Eye Protection Chemical Splash GogglesMust be compliant with ANSI Z87.1 standards. Goggles provide a full seal around the eyes, offering superior protection from airborne powder and potential splashes compared to safety glasses.
Hand Protection Chemical-Resistant Gloves (Nitrile)Nitrile gloves are recommended due to their broad resistance to a variety of chemicals, including weak acids and organic solvents[4][5]. They offer a durable barrier against the fine powder form of the compound, preventing skin contact and irritation[6]. Always inspect gloves for tears or punctures before use.
Body Protection Laboratory CoatA long-sleeved lab coat, fully buttoned, is required to protect the skin and clothing from accidental spills.
Respiratory Protection Chemical Fume HoodAll handling of the solid compound, especially weighing and preparing solutions, must be conducted within a certified chemical fume hood. This engineering control is the primary method to prevent the inhalation of fine dust particles that can cause respiratory irritation[6].

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a systematic workflow is crucial for both safety and experimental integrity. The following protocol outlines the key steps for handling (2S)-2-(ethylamino)-3-phenylpropanoic acid from receipt to use.

Preparation and Engineering Controls
  • Designate a Work Area: All work with the solid form of the compound should be performed in a designated area within a chemical fume hood.

  • Ensure Accessibility of Safety Equipment: Before starting, confirm that a calibrated eyewash station and safety shower are readily accessible.

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, etc.) and place them within the fume hood to minimize movement in and out of the containment area.

Handling the Compound

The following diagram illustrates the recommended workflow for safely handling the powdered compound.

G cluster_0 Preparation Phase cluster_1 Handling Phase cluster_2 Post-Handling Phase Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Seal Container Seal Container Prepare Solution->Seal Container Clean Work Area Clean Work Area Seal Container->Clean Work Area Doff PPE Doff PPE Clean Work Area->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands End End Wash Hands->End Start Start Start->Don PPE

Caption: A logical workflow for the safe handling of (2S)-2-(ethylamino)-3-phenylpropanoic acid.

  • Donning PPE: Put on your lab coat, followed by chemical splash goggles. Finally, don nitrile gloves, ensuring they fit properly and overlap the cuffs of your lab coat.

  • Weighing: To minimize the generation of dust, carefully weigh the solid compound within the fume hood. Use a draft shield on the balance if available.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Keep the container covered as much as possible during this process.

  • Storage: When not in use, ensure the primary container is tightly sealed and stored in a cool, dry, and well-ventilated area away from incompatible materials.

Post-Handling Procedures
  • Decontamination: Clean the work area, including the balance and any spatulas used, to prevent residual contamination.

  • Doffing PPE: Remove gloves first, using the proper technique to avoid skin contact with the outer surface. Then, remove your lab coat and eye protection.

  • Hand Washing: Wash your hands thoroughly with soap and water after handling is complete, even if you wore gloves.

Spill and Exposure Procedures

In the event of an accidental release or exposure, immediate and correct action is critical.

  • Minor Spill: For a small spill of the solid material, carefully sweep it up with a dustpan and brush, avoiding the creation of dust. Place the collected material into a sealed container for proper disposal. Clean the spill area with a damp cloth, and dispose of the cloth as contaminated waste.

  • Skin Contact: Should the chemical come into contact with your skin, immediately wash the affected area with plenty of soap and water and remove any contaminated clothing[1].

  • Eye Contact: In case of eye contact, flush the eyes cautiously with water for several minutes. If wearing contact lenses, remove them if it is easy to do so and continue rinsing[1]. Seek medical attention.

  • Inhalation: If dust is inhaled, move the individual to fresh air. If they experience breathing difficulties, seek immediate medical attention[1].

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of (2S)-2-(ethylamino)-3-phenylpropanoic acid and any contaminated materials is essential. While it is not classified as a hazardous substance for disposal, it should not be treated as regular trash or poured down the drain[6].

G cluster_0 Waste Generation cluster_1 Waste Collection cluster_2 Final Disposal A Unused Compound D Labeled, Sealed Solid Waste Container A->D B Contaminated PPE (Gloves, Weigh Boats) B->D C Solutions E Labeled, Sealed Liquid Waste Container C->E F Licensed Chemical Waste Disposal Company D->F E->F

Caption: Waste stream management for (2S)-2-(ethylamino)-3-phenylpropanoic acid.

  • Unused Compound and Contaminated Solids: Collect any unused (2S)-2-(ethylamino)-3-phenylpropanoic acid and any contaminated disposables (e.g., gloves, weighing paper, pipette tips) in a designated, properly labeled, and sealed container for solid chemical waste[6].

  • Solutions: Aqueous and organic solutions containing the compound should be collected in an appropriate, labeled hazardous liquid waste container.

  • Final Disposal: All waste should be disposed of through a licensed and reputable chemical waste disposal company, which will typically use incineration for solid waste[6].

By integrating these safety protocols into your daily laboratory operations, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.

References

  • Cosmetic Ingredient Review Expert Panel. (2017). Safety Assessment of Amino Acid Alkyl Amides as Used in Cosmetics. International Journal of Toxicology, 36(3_suppl), 59S-84S. [Link]

  • Angene Chemical. (2025, March 1). Safety Data Sheet: (S)-2-Methyl-3-phenylpropanoic acid. Angene. [Link]

  • Kimberly-Clark. Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark Professional. [Link]

  • USA Scientific, Inc. Chemical Resistance of Latex and Nitrile Gloves. USA Scientific. [Link]

  • Bergamot. Nitrile Gloves Chemical Resistance Guide. Bergamot. [Link]

  • AIBON SAFETY. (2024, September 14). Chemical Resistance Guide: The Importance Of Nitrile Gloves. AIBON SAFETY. [Link]

  • INTCO Medical. (2025, September 5). Nitrile Gloves: Chemical Resistance Focus. INTCO Medical. [Link]

  • PubChem. (2S)-2-methyl-3-phenylpropanoic acid. National Center for Biotechnology Information. [Link]

  • PubMed. (2017, May 15). Safety Assessment of Amino Acid Alkyl Amides as Used in Cosmetics. National Library of Medicine. [Link]

  • Renwick, A. G. (2003). The safety testing of amino acids. The Journal of Nutrition, 133(6 Suppl 1), 2046S–2049S. [Link]

  • PubChem. (2S)-2-(ethylamino)-3-phenylpropanoic acid. National Center for Biotechnology Information. [Link]

  • MSDSOnline. (2025, November 28). 3-Phenylpropionic Acid - Material Safety Data Sheet (MSDS). [Link]

  • Carl Roth. Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. Carl Roth. [Link]

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. ACS Material. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.